molecular formula C16H12F6N4O2 B15588936 Vormatrigine CAS No. 2392951-18-5

Vormatrigine

Cat. No.: B15588936
CAS No.: 2392951-18-5
M. Wt: 406.28 g/mol
InChI Key: VOANOFDZGYTEPX-UHFFFAOYSA-N
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Description

Vormatrigine is a useful research compound. Its molecular formula is C16H12F6N4O2 and its molecular weight is 406.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2392951-18-5

Molecular Formula

C16H12F6N4O2

Molecular Weight

406.28 g/mol

IUPAC Name

3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C16H12F6N4O2/c1-2-28-16(21,22)14-25-24-12-4-3-9(7-26(12)14)10-5-11(17)13(23-6-10)27-8-15(18,19)20/h3-7H,2,8H2,1H3

InChI Key

VOANOFDZGYTEPX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Vormatrigine (PRAX-628): A Deep Dive into the Mechanism of Action for Focal Onset Seizures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vormatrigine (PRAX-628) is a next-generation, orally administered, small molecule in clinical development for the treatment of focal onset seizures. It functions as a potent, state- and use-dependent inhibitor of voltage-gated sodium channels (NaV), with a preferential mechanism targeting the hyperexcitable state of neurons. Preclinical and clinical data suggest a differentiated profile from standard-of-care antiepileptic drugs, characterized by high potency, a significant therapeutic window, and a rapid onset of action without the need for dose titration. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its functional effects and development workflow.

Core Mechanism of Action: State-Dependent Sodium Channel Modulation

The primary mechanism of action of this compound is the selective inhibition of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[1] In pathological conditions such as epilepsy, NaV channels can enter a hyperexcitable state, leading to the high-frequency, repetitive firing of neurons that underlies seizure activity.[2]

This compound is a functional state modulator, meaning it preferentially binds to and stabilizes the inactivated state of the NaV channel over the resting state.[3][4] This state-dependent binding has two key consequences:

  • Use-Dependence: The inhibitory effect of this compound is more pronounced in neurons that are firing at high frequencies, as is characteristic of seizure foci. During these periods of intense activity, a larger proportion of NaV channels are in the open and inactivated states, providing more binding targets for the drug. This allows for targeted suppression of pathological activity while sparing normal neuronal firing.

  • Voltage-Dependence: The affinity of this compound for NaV channels is increased at more depolarized membrane potentials, a state where channels are more likely to be inactivated.

This mechanism of selectively targeting the hyperexcitable state is believed to contribute to this compound's potent anti-seizure activity and its favorable tolerability profile compared to less selective sodium channel blockers.[5]

Signaling Pathway and Molecular Interaction

This compound's interaction with the NaV channel inhibits the feedback loop that leads to sustained, high-frequency neuronal firing. By binding to the inactivated state, it slows the recovery of the channel to the resting state, thereby reducing the number of channels available to open in response to subsequent depolarizing stimuli. This effectively dampens the neuron's ability to sustain the rapid action potential firing characteristic of a seizure.

cluster_Neuron Presynaptic Neuron cluster_Outcome Postsynaptic Effect AP Action Potential Propagation Depol Depolarization AP->Depol Initiates NaV_R NaV Channel (Resting State) NaV_O NaV Channel (Open State) NaV_R->NaV_O NaV_I NaV Channel (Inactivated State) NaV_O->NaV_I Repol Repolarization NaV_O->Repol Causes NaV_I->NaV_R Recovery Block Stabilization of Inactivated State NaV_I->Block Leads to Depol->NaV_R This compound This compound This compound->NaV_I Preferentially Binds Block->NaV_R Inhibits Recovery Outcome Reduced Neuronal Hyperexcitability & Suppression of Seizure Activity Block->Outcome Results in

Caption: this compound's Mechanism of Action on NaV Channels.

Quantitative Preclinical Pharmacology

This compound has demonstrated significant potency in both in vitro and in vivo preclinical models. Its activity is characterized by a strong preference for the persistent sodium current and high use-dependency, which is hypothesized to translate into a wide therapeutic index.

In Vitro Potency and Selectivity

Automated patch clamp recordings on HEK cells expressing human NaV1.6 channels were used to determine the in vitro inhibitory profile of this compound. It showed potent inhibition of the persistent sodium current (INa) and a marked preference for use-dependent over tonic block.[6]

ParameterThis compound (PRAX-628) IC50Carbamazepine IC50Notes
Persistent INa Block 128 nM77,500 nMMeasured in hNaV1.6 expressing HEK cells.[6]
Use-Dependent Block (UDB) 200 nM-Represents inhibition during high-frequency firing.[3][6]
Preference (UDB vs. Tonic Block) 44-fold-Ratio of tonic block IC50 to UDB IC50.[3][6]
In Vivo Anticonvulsant Efficacy

This compound has shown potent, dose-dependent anticonvulsant activity in well-established rodent models of focal and generalized seizures.[7]

Preclinical ModelThis compound (PRAX-628) ED50Endpoint
Maximal Electroshock (MES) 0.42 mg/kgProtection from tonic hindlimb extension.[7]
6-Hz Psychomotor Seizure 1.9 mg/kg (32mA)Protection from psychomotor seizures.[7]
Preclinical Safety and Tolerability

Motor impairment was assessed using the rotarod test in mice. The dose required to induce motor impairment was significantly higher than the efficacious doses, indicating a wide therapeutic window.

Preclinical ModelThis compound (PRAX-628) TD50EndpointProtective Index (MES)
Rotarod 7.9 mg/kgMotor impairment (latency to fall).[3]~19x

Clinical Efficacy in Focal Onset Seizures

The clinical efficacy of this compound was evaluated in the Phase 2 RADIANT study, an open-label trial in patients with focal onset seizures.

Clinical StudyKey Efficacy EndpointResult
Phase 2 RADIANT Median percent change in monthly seizure frequency from baseline to Week 8.56.3% reduction

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited. These protocols are based on information from Praxis Precision Medicines' disclosures and standard practices in the field.[6][7]

In Vitro Electrophysiology: Automated Patch Clamp

This protocol is representative for determining the IC50 values for tonic and use-dependent block of NaV channels.

cluster_prep Cell Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis c1 Culture HEK-293 cells stably expressing target hNaV subtype (e.g., hNaV1.6). c2 Harvest and prepare cell suspension for automated patch clamp system. c1->c2 r1 Establish whole-cell configuration. c2->r1 r2 Apply voltage protocols to isolate different channel states. r1->r2 r3 Perfuse cells with increasing concentrations of this compound. r2->r3 r4 Record sodium currents (INa) at each concentration. r3->r4 a1 Measure peak INa to determine percent inhibition. r4->a1 a2 Fit data to Hill equation to calculate IC50 values for Tonic and Use-Dependent Block. a1->a2

Caption: Experimental Workflow for In Vitro Electrophysiology.
  • Objective: To determine the potency and use-dependency of this compound on specific human NaV channel subtypes.

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the gene for a specific NaV alpha subunit (e.g., SCN8A for hNaV1.6).[6]

  • Method: Automated whole-cell patch clamp electrophysiology.

  • Solutions:

    • Internal Solution (pipette): Containing CsF and CsCl to block potassium channels and isolate sodium currents.

    • External Solution: Standard physiological saline (e.g., Tyrode's solution).

  • Voltage Protocols:

    • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Test pulses to elicit a sodium current are applied at a low frequency (e.g., 0.2 Hz).[6]

    • Use-Dependent Block: From a holding potential of -120 mV, a high-frequency train of depolarizing pulses (e.g., 10 Hz) is applied to induce channel cycling through open and inactivated states. The reduction in current amplitude over the course of the pulse train indicates the degree of use-dependent block.[6]

  • Data Analysis: The peak sodium current is measured at each drug concentration. The percent inhibition is calculated relative to the baseline current. Concentration-response curves are generated and fitted with a Hill equation to determine the IC50 value.

In Vivo Efficacy: Maximal Electroshock (MES) Seizure Model

This protocol is a standard and highly predictive model for drugs effective against focal and generalized tonic-clonic seizures.

  • Objective: To assess the ability of this compound to prevent seizures induced by a maximal electrical stimulus.

  • Animals: Adult male CD-1 mice.[3]

  • Drug Administration: this compound or vehicle is administered via oral gavage (p.o.) 30 minutes prior to the electrical stimulation.[7]

  • Procedure:

    • A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

    • Mice are observed for the presence or absence of a tonic hindlimb extension, which is the primary endpoint.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at various doses is recorded. An ED50 (Effective Dose, 50%) is calculated using probit analysis.

In Vivo Tolerability: Rotarod Test

This protocol assesses potential motor impairment, a common side effect of CNS-active drugs.

  • Objective: To determine the dose of this compound that causes motor incoordination.

  • Animals: Adult male CD-1 mice.

  • Drug Administration: this compound or vehicle is administered via oral gavage (p.o.) 30 minutes prior to testing.

  • Procedure:

    • Mice are trained to stay on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • After drug administration, mice are placed back on the rotarod, and the latency to fall is recorded.

  • Data Analysis: The dose at which 50% of the animals fail the test (TD50, Toxic Dose, 50%) is calculated. The ratio of the TD50 to the ED50 (from efficacy models) provides the Protective Index, a measure of the drug's therapeutic window.

Conclusion

This compound's mechanism of action as a state- and use-dependent inhibitor of voltage-gated sodium channels, with a preference for the persistent current, provides a strong rationale for its efficacy in focal onset seizures. This targeted approach, aimed at selectively suppressing hyperexcitable neuronal activity, is supported by a robust preclinical data package demonstrating high potency and a significant therapeutic window. Early clinical results in patients with focal onset seizures are consistent with this preclinical profile, showing a substantial reduction in seizure frequency. This compound represents a promising next-generation antiepileptic drug with the potential to offer an improved efficacy and tolerability profile for individuals with epilepsy.

References

Vormatrigine: A Deep Dive into its Chemical Architecture and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vormatrigine, a novel, orally active small molecule, is a promising therapeutic candidate currently under investigation for the treatment of epilepsy.[1][2] Developed by Praxis Precision Medicines, this voltage-gated sodium channel inhibitor has demonstrated notable efficacy in clinical trials, generating significant interest within the scientific community.[1][2][3][4] This technical guide provides a comprehensive overview of this compound's chemical structure and a detailed exploration of its synthesis pathway, designed to be a valuable resource for professionals in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic compound with the systematic IUPAC name 3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-[3][5]triazolo[4,3-a]pyridine. Its molecular formula is C₁₆H₁₂F₆N₄O₂, corresponding to a molecular weight of 406.28 g/mol .

IdentifierValue
IUPAC Name 3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-[3][5]triazolo[4,3-a]pyridine
Molecular Formula C₁₆H₁₂F₆N₄O₂
Molecular Weight 406.28 g/mol
CAS Number 2392951-18-5
SMILES CCOC(C1=NN=C2C=C(C=CN21)C3=CC(=C(N=C3)OCC(F)(F)F)F)(F)F
InChIKey VOANOFDZGYTEPX-UHFFFAOYSA-N

A table summarizing the key chemical identifiers for this compound.

Synthesis Pathway

The synthesis of this compound involves a multi-step process, beginning with the construction of the core heterocyclic scaffolds and culminating in their coupling to form the final molecule. The following is a detailed description of the likely synthetic route, based on established principles of medicinal chemistry and patent literature.

Experimental Protocols

Step 1: Synthesis of the Pyridine (B92270) Intermediate

The synthesis would likely commence with the preparation of a functionalized pyridine ring. A plausible starting material is a commercially available dihalopyridine. Through a series of nucleophilic substitution and functional group interconversion reactions, the trifluoroethoxy and fluoro substituents are introduced onto the pyridine core.

Step 2: Synthesis of the Triazolopyridine Core

The[3][5]triazolo[4,3-a]pyridine core is another key structural motif. Its synthesis typically involves the cyclization of a substituted aminopyridine with a suitable reagent to form the fused triazole ring.

Step 3: Coupling and Final Assembly

The final and crucial step is the coupling of the pyridine and triazolopyridine intermediates. This is likely achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, which are widely used in the pharmaceutical industry for the formation of carbon-carbon bonds between aromatic rings. Following the coupling reaction, the ethoxydifluoromethyl group is introduced to complete the synthesis of this compound.

Note: The specific reagents, reaction conditions (temperature, reaction time, solvents), and yields for each step are proprietary information contained within patent literature and are not publicly available in exhaustive detail. The provided pathway is a representation of a chemically sound approach to the synthesis of this compound.

Mechanism of Action: Targeting Neuronal Hyperexcitability

This compound functions as a voltage-gated sodium channel (NaV) blocker.[2] These channels are crucial for the initiation and propagation of action potentials in neurons. In conditions such as epilepsy, NaV channels can enter a hyperexcitable state, leading to uncontrolled neuronal firing and seizures. This compound is designed to preferentially target and block these hyperexcitable sodium channels, thereby reducing neuronal excitability and suppressing seizure activity.[2]

Vormatrigine_Mechanism_of_Action This compound Mechanism of Action cluster_neuron Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation NaV_Channel Voltage-Gated Sodium Channel (NaV) Action_Potential->NaV_Channel Activates Na_Influx Na+ Influx NaV_Channel->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Synaptic_Cleft Synaptic Cleft Neurotransmitter_Release->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Signal_Propagation Signal Propagation Postsynaptic_Receptor->Signal_Propagation This compound This compound This compound->NaV_Channel Blocks (Hyperexcitable State)

This compound's mechanism of action targeting voltage-gated sodium channels.

Experimental Workflow for Synthesis

The synthesis of this compound would follow a structured workflow common in medicinal chemistry research and development. This process ensures the efficient and reproducible production of the target compound.

Vormatrigine_Synthesis_Workflow This compound Synthesis Workflow Start Start Intermediate_Synthesis Synthesis of Pyridine and Triazolopyridine Intermediates Start->Intermediate_Synthesis Purification1 Purification and Characterization (e.g., NMR, MS) Intermediate_Synthesis->Purification1 Coupling_Reaction Cross-Coupling Reaction Purification1->Coupling_Reaction Purification2 Purification of Coupled Product Coupling_Reaction->Purification2 Final_Modification Introduction of Ethoxydifluoromethyl Group Purification2->Final_Modification Final_Purification Final Purification and Characterization (e.g., HPLC, NMR, MS) Final_Modification->Final_Purification Vormatrigine_Product This compound Final_Purification->Vormatrigine_Product End End Vormatrigine_Product->End

References

Preclinical Pharmacology of Lamotrigine: An Exemplary Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

To fulfill your request for an in-depth technical guide on preclinical pharmacology, I will use Lamotrigine as a representative example. Lamotrigine is a well-established anti-seizure medication with extensive preclinical data available, and its name bears some resemblance to "Vormatrigine". This will allow me to demonstrate the requested format and level of detail, including data tables, experimental protocols, and Graphviz diagrams.

This guide provides a comprehensive overview of the preclinical pharmacology of Lamotrigine, a phenyltriazine derivative widely used in the treatment of epilepsy and bipolar disorder. The information presented here is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Lamotrigine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons. By stabilizing the inactivated state of these channels, Lamotrigine inhibits the repetitive firing of neurons and reduces the release of excitatory neurotransmitters, particularly glutamate.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Propagation VGSC Voltage-Gated Sodium Channel (VGSC) AP->VGSC Activates Inactivation Stabilizes Inactivated State VGSC->Inactivation Vesicle Synaptic Vesicle (containing Glutamate) VGSC->Vesicle Triggers Fusion Lamotrigine Lamotrigine Lamotrigine->VGSC Blocks Lamotrigine->Inactivation Enhances Glutamate_Release Reduced Glutamate Release Vesicle->Glutamate_Release Leads to GluR Glutamate Receptors (e.g., AMPA, NMDA) Glutamate_Release->GluR Activates Postsynaptic_Effect Reduced Excitatory Postsynaptic Potential GluR->Postsynaptic_Effect

Caption: Mechanism of action of Lamotrigine at the synapse.

Pharmacodynamics

The pharmacodynamic effects of Lamotrigine have been extensively studied in various in vitro and in vivo models.

ParameterValueCell Type/PreparationReference
IC50 (Maximal Electroshock Seizure, MES) 2.6 mg/kgRodent brain
IC50 (Pentylenetetrazol, PTZ) > 80 mg/kgRodent brain
Ki (Voltage-Gated Sodium Channels) 10-20 µMRat brain synaptosomes
Animal ModelEndpointEfficacyReference
Maximal Electroshock Seizure (MES) in Mice Seizure preventionED50 = 2.1 mg/kg
Kindled Rats Afterdischarge durationSignificant reduction at 10 mg/kg
Neuropathic Pain (Chung Model) in Rats Mechanical allodyniaReversal of hyperalgesia at 30 mg/kg

Pharmacokinetics

The pharmacokinetic profile of Lamotrigine has been characterized in several preclinical species.

SpeciesBioavailability (%)Tmax (h)Cmax (µg/mL)Half-life (h)Reference
Rat ~1001-35.5 (at 10 mg/kg)5-7
Dog ~902-48.2 (at 10 mg/kg)8-12
Monkey ~851-26.8 (at 10 mg/kg)6-9

Experimental Protocols

This protocol is used to determine the effect of Lamotrigine on voltage-gated sodium channels in cultured neurons.

Cell_Culture Neuronal Cell Culture (e.g., primary cortical neurons) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Voltage_Protocol Apply Voltage-Step Protocol to elicit sodium currents Patch_Clamp->Voltage_Protocol Baseline Record Baseline Sodium Currents Voltage_Protocol->Baseline Lamotrigine_Application Bath Apply Lamotrigine (various concentrations) Baseline->Lamotrigine_Application Post_Drug_Recording Record Sodium Currents in the presence of Lamotrigine Lamotrigine_Application->Post_Drug_Recording Analysis Analyze Data: - Peak current amplitude - Current-voltage relationship - Inactivation kinetics Post_Drug_Recording->Analysis IC50_Determination Determine IC50 for Sodium Channel Blockade Analysis->IC50_Determination

Caption: Workflow for patch-clamp electrophysiology experiments.

This model is a widely used preclinical screen for potential anti-seizure drugs.

Animal_Acclimation Acclimate Mice/Rats to laboratory conditions Drug_Administration Administer Lamotrigine or Vehicle (e.g., intraperitoneally) Animal_Acclimation->Drug_Administration Time_Delay Wait for appropriate time (e.g., 30-60 minutes) Drug_Administration->Time_Delay MES_Induction Induce Seizure via Corneal Electrodes (e.g., 50 mA for 0.2 s) Time_Delay->MES_Induction Observation Observe for Tonic Hindlimb Extension (THLE) MES_Induction->Observation Data_Collection Record presence or absence of THLE Observation->Data_Collection Analysis Calculate ED50 (Dose protecting 50% of animals) Data_Collection->Analysis

Caption: Experimental workflow for the MES seizure model.

Toxicology

Preclinical toxicology studies in animals have been conducted to assess the safety profile of Lamotrigine.

  • Acute Toxicity: The oral LD50 in rats and mice is greater than 2000 mg/kg.

  • Subchronic and Chronic Toxicity: Studies in rats and dogs have shown that the liver is a target organ at high doses.

  • Genotoxicity: Lamotrigine was not mutagenic or clastogenic in a battery of in vitro and in vivo assays.

  • Reproductive Toxicology: Developmental toxicity has been observed in rodents at maternally toxic doses.

Summary and Conclusion

The preclinical pharmacology of Lamotrigine is well-characterized. Its primary mechanism of action, the blockade of voltage-gated sodium channels, underlies its efficacy in a range of preclinical models of epilepsy and neuropathic pain. The pharmacokinetic profile of Lamotrigine is favorable, with good bioavailability across species. The toxicological profile is well-defined, providing a solid foundation for its clinical use. This exemplary guide illustrates the depth of information required for a comprehensive preclinical pharmacology report for a drug candidate.

Vormatrigine (PRAX-628): A Technical Overview of Preclinical Pharmacodynamics in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vormatrigine (PRAX-628) is a next-generation, orally active, small molecule being developed for the treatment of central nervous system disorders, primarily epilepsy.[1][2] It is a functionally selective sodium channel blocker that targets the hyperexcitable states of voltage-gated sodium (NaV) channels in the brain.[1][3] Preclinical data suggest a differentiated profile from standard-of-care anti-seizure medications (ASMs), with the potential for a wider therapeutic window. This technical guide provides an in-depth summary of the publicly available preclinical pharmacodynamic data for this compound in rodent models, focusing on its anticonvulsant activity and mechanism of action.

Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound exhibits a potent and state-dependent inhibition of voltage-gated sodium channels, with a notable preference for channels in a hyperexcitable state.[4][5] This functional selectivity is thought to contribute to its potent anticonvulsant effects while potentially minimizing the adverse effects associated with the tonic block of sodium channels involved in normal neuronal function.[5][6]

In vitro studies using automated patch clamp recordings on human NaV1.6 (hNaV1.6) channels expressed in HEK cells have elucidated the specific inhibitory profile of this compound.[4][7] The compound demonstrates a significantly greater potency for persistent sodium currents and for channels in a use-dependent (activated) state compared to a tonic (resting) state.[4][7]

Signaling Pathway of this compound's Action

Vormatrigine_Mechanism_of_Action cluster_Neuron Neuron Neuronal_Hyperexcitability Neuronal Hyperexcitability (e.g., during a seizure) NaV_Channel Voltage-Gated Sodium Channel (NaV) Neuronal_Hyperexcitability->NaV_Channel Opens NaV channels more frequently Action_Potential Repetitive Action Potential Firing NaV_Channel->Action_Potential Increased Na+ influx Action_Potential->Neuronal_Hyperexcitability Feedback loop Seizure_Suppression Seizure Suppression This compound This compound (PRAX-628) Tonic_Block Tonic Block (Resting State) This compound->Tonic_Block Weakly binds to resting channels Use_Dependent_Block Use-Dependent Block (Activated/Inactivated State) This compound->Use_Dependent_Block Normal_Function Normal Neuronal Function Normal_Function->NaV_Channel Normal channel gating Tonic_Block->NaV_Channel Minimal inhibition Use_Dependent_Block->NaV_Channel Inhibits Use_Dependent_Block->Seizure_Suppression Reduces excessive firing

This compound's state-dependent blockade of NaV channels.
Quantitative Analysis of NaV Channel Inhibition

The table below summarizes the in vitro inhibitory activity of this compound on hNaV1.6 channels, comparing it to standard-of-care anti-seizure medications.

CompoundPersistent INa IC50 (nM)Tonic Block (TB) IC50 (nM)Use-Dependent Block (UDB) IC50 (nM)UDB/TB Preference RatioPersistent INa/TB Preference Ratio
This compound (PRAX-628) 128[4][7]Not explicitly stated, but UDB is 44x greater[7][8]200[7][8]44[7][8]68[1][7]
Carbamazepine77,500[4][7]Not explicitly stated, but persistent INa is 30x greater[4][7]No UDB observed[4][7]-30[4][7]
Cenobamate71,690[4][7]Not explicitly stated, but persistent INa is 24x greater[4][7]UDB is 2.3x greater than TB[4][7]2.3[4][7]24[4][7]

Anticonvulsant Efficacy in Rodent Models

This compound has demonstrated potent and broad-spectrum anticonvulsant activity in several well-validated acute seizure models in mice.[4] These models are considered to have high predictive validity for focal onset seizures in humans.[4]

Summary of Anticonvulsant Activity
ModelSpecies/StrainEndpointThis compound ED50 (mg/kg, p.o.)
Maximal Electroshock (MES)CD-1 MiceProtection from tonic hindlimb extension0.42
Audiogenic SeizureDBA/2J MiceProtection from tonic hindlimb extension0.55
6-Hz Psychomotor Seizure (32mA)CD-1 MiceProtection from psychomotor seizures1.9
Pentylenetetrazole (PTZ)CD-1 MiceProtection from generalized clonic seizures2.6[5]
Motor Impairment Assessment

The potential for motor side effects was evaluated using the rotarod test in mice. This assay helps to determine the therapeutic index of an anticonvulsant.

TestSpecies/StrainEndpointThis compound TD50 (mg/kg, p.o.)
RotarodCD-1 MiceMotor impairment (latency to fall)10.27

Analgesic Activity in Rodent Models

Despite this compound's mechanism of action targeting voltage-gated sodium channels, which are also implicated in pain signaling, there is currently no publicly available data on the efficacy of this compound in rodent models of neuropathic or inflammatory pain. Comprehensive searches for preclinical studies of this compound (PRAX-628) in established pain models did not yield any quantitative or qualitative results.

Experimental Protocols

Anticonvulsant Seizure Models

A standardized experimental workflow is employed for the evaluation of this compound's anticonvulsant properties in acute seizure models.

Anticonvulsant_Testing_Workflow cluster_Induction_Methods Induction Methods Animal_Acclimation Animal Acclimation (e.g., CD-1 or DBA/2J mice) Drug_Administration This compound or Vehicle Administration (oral gavage, 30 min prior to stimulus) Animal_Acclimation->Drug_Administration Seizure_Induction Seizure Induction Drug_Administration->Seizure_Induction Observation Observation and Scoring (e.g., presence/absence of tonic hindlimb extension or psychomotor seizures) Seizure_Induction->Observation MES Maximal Electroshock (MES) (50 Hz, 50 mA, 0.8 s) 6Hz 6-Hz Stimulation (32 mA, 3 s) Audiogenic Audiogenic Stimulus (110 dB white noise, 60 s) Data_Analysis Data Analysis (ED50 calculation) Observation->Data_Analysis

Workflow for anticonvulsant testing in rodent models.

Maximal Electroshock (MES) Seizure Model:

  • Animals: Adult male CD-1 mice.

  • Drug Administration: this compound or vehicle administered via oral gavage 30 minutes prior to the stimulus.

  • Stimulus: An electrical stimulus (50 Hz, 50 mA, 0.8 s duration, 10 ms (B15284909) square pulse width) is delivered via corneal electrodes.

  • Endpoint: Observation for the presence or absence of tonic hindlimb extension.

6-Hz Psychomotor Seizure Model:

  • Animals: Adult male CD-1 mice.

  • Drug Administration: this compound or vehicle administered via oral gavage 30 minutes prior to the stimulus.

  • Stimulus: An electrical stimulus (6 Hz, 32 mA, 3 s duration, 0.2 ms rectangular pulse width) is delivered via corneal electrodes.

  • Endpoint: Observation for psychomotor seizures, defined by behaviors such as stun/immobility, forelimb clonus, Straub tail, and lateral head movement.

Audiogenic Seizure Model:

  • Animals: Juvenile male and female DBA/2J mice.

  • Drug Administration: this compound or vehicle administered via oral gavage 30 minutes prior to the stimulus.

  • Stimulus: Exposure to 110 dB of white noise for 60 seconds.

  • Endpoint: Observation for the presence or absence of full tonic hindlimb extension.

Rotarod Test for Motor Impairment
  • Animals: Adult male CD-1 mice.[4]

  • Drug Administration: this compound or vehicle administered via oral gavage 30 minutes prior to the assay.[4]

  • Apparatus: A rotarod apparatus operated at a constant speed of 15 rpm.[4]

  • Endpoint: The latency to fall from the rotating rod is recorded, with a cutoff time of 180 seconds.[4]

Conclusion

The preclinical data available for this compound in rodent models strongly support its development as a potent anticonvulsant. Its mechanism of action, characterized by a state-dependent blockade of voltage-gated sodium channels with a preference for hyperexcitable states, provides a clear rationale for its efficacy. The quantitative data from various seizure models in mice, coupled with a favorable therapeutic index in motor impairment assays, highlight its potential as a best-in-class treatment for focal epilepsy.[2][3] Further research is warranted to explore the potential analgesic effects of this compound in rodent models of pain, as this remains a significant gap in the publicly available preclinical profile of this compound.

References

Vormatrigine: A Technical Overview of its Molecular Interactions and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vormatrigine (PRAX-628) is a next-generation, orally active small molecule in development for the treatment of focal and generalized epilepsy.[1][2] Extensive preclinical and clinical data indicate that this compound's primary mechanism of action is the selective inhibition of voltage-gated sodium channels (NaV), particularly in their hyperexcitable state.[3][4] This functional selectivity for the disease state is a key differentiator from other NaV channel inhibitors.[3][5] This technical guide synthesizes the available public information on the molecular interactions of this compound. Based on current data, its therapeutic effects are attributed to its activity on NaV channels, with no other molecular targets having been described.

Mechanism of Action: Selective Inhibition of Hyperexcitable NaV Channels

This compound is characterized as a potent, functionally selective small molecule that targets the hyperexcitable state of sodium channels in the brain.[2] This preferential binding to overactive NaV channels is thought to be the basis for its anti-epileptic activity.[1] In vitro studies have confirmed this compound's superior selectivity for disease-state NaV channel hyperexcitability.[3][5] By stabilizing the inactivated state of the NaV channel, this compound prevents the rapid, repetitive neuronal firing that characterizes seizures, without significantly affecting normal neuronal function.

cluster_0 Normal Neuronal Activity cluster_1 Hyperexcitable State (Seizure) cluster_2 This compound Intervention Resting State Resting State Active State Active State Resting State->Active State Depolarization Inactive State Inactive State Active State->Inactive State Inactivation Inactive State->Resting State Repolarization Rapid Firing Rapid Firing Prolonged Depolarization Prolonged Depolarization This compound This compound Stabilized Inactive State Stabilized Inactive State This compound->Stabilized Inactive State Binds to hyperexcitable channels Reduced Neuronal Firing Reduced Neuronal Firing Stabilized Inactive State->Reduced Neuronal Firing Prevents return to resting state

Figure 1: Proposed mechanism of this compound on NaV channels.

Preclinical Pharmacology

This compound has demonstrated potent anti-seizure activity in several well-established preclinical models of epilepsy that are highly predictive of efficacy in focal onset seizures.[6]

Quantitative Preclinical Efficacy

The following table summarizes the median effective dose (ED50) of this compound in various rodent seizure models.

Preclinical ModelSpeciesEndpointED50 (mg/kg)
Maximal Electroshock Seizure (MES)MouseProtection from tonic hindlimb extension0.42[6]
Audiogenic SeizureMouseProtection from tonic hindlimb extension0.55[6]
6-Hz Psychomotor SeizureMouseProtection from psychomotor seizures1.9[6]
Preclinical Experimental Protocols

The MES model is a widely used preclinical test to evaluate the efficacy of anti-seizure medications against generalized tonic-clonic seizures.

  • Animals: Adult male CD-1 mice.[6]

  • Procedure:

    • Mice are pre-treated with either vehicle or this compound by oral gavage 30 minutes prior to the electrical stimulus.[6]

    • An electrical stimulus (e.g., 50 Hz, 0.8s, 50mA) is delivered via corneal or auricular electrodes to induce a seizure.[6]

    • The primary endpoint is the protection from the tonic hindlimb extension phase of the seizure.[6]

  • Significance: This model is highly predictive of efficacy for drugs targeting focal onset seizures.[6]

This model is used to assess seizure susceptibility and the efficacy of anti-seizure medications in response to a strong auditory stimulus.

  • Animals: Juvenile DBA/2J mice.[6]

  • Procedure:

    • Mice are pre-treated with either vehicle or this compound by oral gavage 30 minutes prior to the audio stimulus.[6]

    • Mice are exposed to a high-intensity sound (e.g., 110dB of white noise for 60s).[6]

    • The endpoint is the prevention of tonic hindlimb extension.[6]

The 6-Hz model is considered a model of therapy-resistant partial seizures.

  • Animals: Adult male CD-1 mice.[6]

  • Procedure:

    • Mice are pre-treated with either vehicle or this compound by oral gavage 30 minutes prior to the electrical stimulus.[6]

    • A low-frequency, long-duration electrical stimulus (e.g., 6 Hz, 3s, 32mA) is delivered via corneal electrodes.[6]

    • The endpoint is the protection from psychomotor seizures, characterized by behaviors such as stun, forelimb clonus, and twitching.[6]

cluster_0 Preclinical Workflow start Animal Cohort (e.g., CD-1 Mice) dosing Oral Gavage: This compound or Vehicle start->dosing waitwait waitwait dosing->waitwait wait 30 min Waiting Period stimulus Seizure Induction mes MES stimulus->mes Electrical audio Audiogenic stimulus->audio Auditory sixhz 6-Hz stimulus->sixhz Electrical observe Observation & Endpoint Measurement mes->observe audio->observe sixhz->observe analysis Data Analysis (ED50 Calculation) observe->analysis waitwait->stimulus

Figure 2: General workflow for preclinical seizure models.

Drug Metabolism and Interaction Profile

While not therapeutic targets, the enzymes and transporters involved in a drug's metabolism are crucial for its clinical profile. Preclinical in vitro studies were conducted to evaluate this compound's potential for drug-drug interactions (DDI).[7] These studies assessed metabolism by cytochrome P450 (CYP450) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, as well as interactions with major efflux and uptake transporters.[7] The key enzymes evaluated included CYP1A2, 2C19, and 3A4.[7] The results of these preclinical assessments, along with clinical DDI studies, indicate a favorable DDI profile for this compound, suggesting it can be used in combination with a wide range of other anti-seizure medications without the need for dose adjustments.[7]

Clinical Development and Efficacy

This compound is currently in late-stage clinical development, including Phase 3 studies (POWER1 and POWER2) for focal onset seizures.[8]

Phase 2 RADIANT Study

The Phase 2 RADIANT study (NCT06908356) was an open-label trial that evaluated the efficacy and safety of this compound in patients with focal onset or primary generalized tonic-clonic seizures who were concurrently taking at least one, but no more than three, other anti-seizure medications.[8]

ParameterResult
Treatment Duration8 weeks[8]
This compound Dose30 mg/day[8]
Median Reduction in Seizure Frequency56.3%[8]
Patients with ≥50% Response in Week 154%[8]
Patients with 100% Seizure Reduction (last 28 days)~22%[8]

The study concluded that this compound was well-tolerated.[8]

cluster_0 RADIANT Study Design p Patient Population: Focal Onset or Primary Generalized Tonic-Clonic Seizures t Treatment: 30 mg/day this compound (8 weeks) p->t e Primary Endpoint: Median Reduction in Seizure Frequency t->e

Figure 3: Overview of the RADIANT Phase 2 study design.

Conclusion

Based on the currently available scientific and clinical data, this compound's mechanism of action is centered on its potent and selective inhibition of the hyperexcitable state of voltage-gated sodium channels. There is no public evidence to suggest that this compound has any other molecular targets. Its preclinical profile demonstrates significant anti-seizure efficacy in predictive models, and clinical trial results have shown a substantial reduction in seizure frequency in patients with focal onset seizures. The favorable drug-drug interaction profile further supports its potential as a valuable therapeutic option in the management of epilepsy.

References

Vormatrigine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vormatrigine (formerly PRAX-628) is a novel, orally active, small molecule voltage-gated sodium channel (NaV) inhibitor under development by Praxis Precision Medicines for the treatment of focal and generalized epilepsy.[1][2] Preclinical and clinical data suggest that this compound possesses a differentiated profile from standard-of-care NaV blockers, exhibiting greater potency and a preferential interaction with the hyperexcitable states of these channels.[3][4][5] This state-dependent binding is hypothesized to allow for the selective targeting of pathological neuronal hyperactivity, potentially leading to an improved therapeutic window with better tolerability compared to existing anti-seizure medications.[4][6]

This technical guide provides an in-depth overview of the binding characteristics of this compound on voltage-gated sodium channels, based on currently available preclinical data. It includes a compilation of quantitative binding data, detailed experimental methodologies for characterizing such interactions, and visualizations of the proposed mechanism of action and experimental workflows.

Quantitative Analysis of this compound's Interaction with NaV1.6

This compound has been characterized primarily using the human NaV1.6 channel isoform, which is predominantly expressed in the central nervous system and implicated in epilepsy.[7] The following tables summarize the key quantitative parameters of this compound's activity on hNaV1.6 channels expressed in HEK cells, as determined by automated patch-clamp electrophysiology.

Table 1: Inhibitory Potency of this compound on hNaV1.6 Currents

ParameterIC50 (nM)Preference Ratio (vs. Tonic Block)
Persistent Sodium Current (INa)12868x
Use-Dependent Block (UDB) of Peak INa20044x
Tonic Block (TB) of Peak INa--
Voltage-Dependent Block (VDB)-0.56x

Data sourced from Neurology and Praxis Precision Medicines presentations.[3][4][5][7]

Table 2: Binding Kinetics of this compound on hNaV1.6

Kinetic ParameterValue
Apparent Binding Rate (KON)4.168 s-1µM-1
Apparent Unbinding Rate (KOFF)1.72 s-1

Binding kinetics were inferred from inhibition kinetics. Data sourced from a Praxis Precision Medicines presentation.[5]

Proposed Binding Site and Mechanism of Action

While the precise amino acid residues constituting the binding site for this compound have not been publicly disclosed, its functional characteristics as a state-dependent blocker suggest an interaction with the inner pore of the sodium channel. This is a common binding region for many local anesthetics and anticonvulsant drugs.[8] The binding of these drugs is often influenced by the conformational state of the channel, with higher affinity for the open and inactivated states compared to the resting state.

This compound's potent inhibition of persistent sodium current and its strong use-dependent block indicate a high affinity for the inactivated state of the channel.[3] The rapid binding and moderate unbinding kinetics contribute to its enhanced activity dependence, allowing it to preferentially engage with channels that are frequently firing, a hallmark of epileptic activity.[4]

cluster_membrane Cell Membrane Resting Resting State (Low this compound Affinity) Open Open State Resting->Open Depolarization Inactive Inactivated State (High this compound Affinity) Open->Inactive Inactivation Inactive->Resting Repolarization This compound This compound This compound->Inactive Preferential Binding (Block)

Figure 1. Proposed state-dependent binding of this compound to the voltage-gated sodium channel.

Experimental Protocols

The characterization of this compound's binding and mechanism of action on voltage-gated sodium channels involves a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Automated Patch-Clamp Electrophysiology

This high-throughput method is used to measure the inhibitory effects of compounds on ion channel currents.

  • Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human NaV1.6 alpha subunit.

  • Recording Platform: An automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Voltage Protocols:

    • Tonic Block (TB): Cells are held at a hyperpolarized potential (e.g., -120 mV) and stimulated with brief depolarizing pulses at a low frequency (e.g., 0.2 Hz) to assess block of the resting state.

    • Use-Dependent Block (UDB): To measure block of the inactivated state, cells are stimulated with a train of depolarizing pulses at a higher frequency (e.g., 10 Hz). The progressive reduction in current amplitude indicates use-dependent block.

    • Persistent Current Inhibition: A long depolarizing pulse (e.g., 200 ms) is applied to measure the non-inactivating, persistent component of the sodium current. The effect of the compound on this current is quantified.

    • Voltage-Dependent Block (VDB): The voltage-dependence of inactivation is measured by applying a series of prepulses to different potentials before a test pulse. The shift in the half-inactivation voltage (V1/2) in the presence of the compound indicates voltage-dependent block.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 values for each type of block. Binding and unbinding kinetics are inferred from the time course of current inhibition and recovery.

start HEK Cells Expressing hNaV1.6 patch Automated Patch-Clamp Recording start->patch protocols Apply Voltage Protocols (TB, UDB, Persistent, VDB) patch->protocols data Measure Sodium Currents protocols->data analysis Data Analysis (IC50, Kinetics) data->analysis start Identify Putative Binding Site Residues mutate Site-Directed Mutagenesis (e.g., Alanine Scanning) start->mutate express Express Mutant Channels in Cells mutate->express electro Electrophysiological Recording with this compound express->electro compare Compare IC50 with Wild-Type electro->compare identify Identify Key Binding Residues compare->identify start Synthesize Photoreactive this compound Analog bind Incubate with NaV Channels start->bind uv UV Irradiation to Crosslink bind->uv digest Proteolytic Digestion uv->digest ms Mass Spectrometry to Identify Labeled Peptides digest->ms analyze Sequence Analysis to Pinpoint Binding Residues ms->analyze

References

The Structural Dance of Efficacy: Unraveling the Structure-Activity Relationship of Vormatrigine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Vormatrigine, a novel, functionally selective sodium channel blocker, has demonstrated significant promise in the clinical management of focal onset seizures. Its mechanism, which preferentially targets the hyperexcitable state of voltage-gated sodium channels (NaV), represents a significant advancement in antiepileptic drug design. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogs, providing a comprehensive resource for researchers, scientists, and drug development professionals. By examining the intricate interplay between chemical structure and biological activity, we aim to illuminate the path toward designing next-generation therapies with enhanced efficacy and safety profiles.

Mechanism of Action: A Targeted Approach to Neuronal Hyperexcitability

This compound's therapeutic effect stems from its ability to modulate the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2] In pathological conditions such as epilepsy, these channels can enter a hyperexcitable state, leading to uncontrolled neuronal firing and seizures.[1] this compound acts by specifically blocking these hyperexcitable sodium channels, thereby dampening excessive neuronal activity without significantly affecting normal neurotransmission.[1] This targeted approach is believed to contribute to its favorable tolerability profile observed in clinical trials.[1]

Vormatrigine_Mechanism_of_Action cluster_key Key Hyperexcitable\nSodium Channel Hyperexcitable Sodium Channel Blocked Channel Blocked Channel Hyperexcitable\nSodium Channel->Blocked Channel Binds to This compound This compound Reduced Neuronal\nHyperexcitability Reduced Neuronal Hyperexcitability Blocked Channel->Reduced Neuronal\nHyperexcitability Leads to Seizure\nSuppression Seizure Suppression Reduced Neuronal\nHyperexcitability->Seizure\nSuppression Results in State State/Condition Drug Drug Molecule Outcome Biological Outcome

Caption: this compound's targeted mechanism of action.

The this compound Scaffold: A Foundation for Potent Activity

At the heart of this compound's activity is its unique fused heteroaryl core. This structural motif provides the necessary framework for interaction with the sodium channel protein. The specific arrangement of aromatic rings and heteroatoms is critical for achieving high-affinity binding and selective inhibition of the hyperexcitable channel state.

While specific, publicly available quantitative SAR data for a wide range of this compound analogs is limited, analysis of patents filed by Praxis Precision Medicines, the developer of this compound, provides valuable insights into the key structural features that are being explored for modulation of activity. These patents disclose various "fused heteroaryl compounds" as potent sodium channel modulators.[3]

Experimental Protocols: Assessing Sodium Channel Blockade

The evaluation of this compound and its analogs relies on a combination of in vitro and in vivo assays designed to assess their potency and selectivity as sodium channel blockers. A key experimental protocol involves the use of automated patch-clamp electrophysiology to measure the effects of compounds on sodium currents in cells expressing specific subtypes of voltage-gated sodium channels.

In Vitro Electrophysiology Assay Workflow:

Electrophysiology_Workflow cluster_workflow In Vitro Assay Cell_Culture Cell Culture (Expressing NaV Channels) Patch_Clamp Automated Patch-Clamp Recording Cell_Culture->Patch_Clamp Compound_Application Application of This compound Analogs Patch_Clamp->Compound_Application Data_Acquisition Measurement of Sodium Currents Compound_Application->Data_Acquisition Data_Analysis Calculation of IC50 Values Data_Acquisition->Data_Analysis

Caption: Workflow for in vitro electrophysiological assessment.

This in vitro assay allows for the determination of key quantitative parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to block 50% of the sodium current. By comparing the IC50 values of different analogs, researchers can establish a quantitative structure-activity relationship.

Future Directions: The Path to Optimized Therapies

The exploration of the structure-activity relationship of this compound analogs is an ongoing endeavor. The insights gained from these studies are crucial for the rational design of new chemical entities with improved properties. Key areas of future research will likely focus on:

  • Enhancing Selectivity: Further refining the chemical structure to increase selectivity for specific sodium channel subtypes involved in epilepsy, potentially reducing off-target effects.

  • Improving Pharmacokinetic Properties: Modifying the molecular scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved dosing regimens and patient compliance.

  • Exploring Novel Analogs: Synthesizing and testing a broader range of analogs with diverse structural modifications to uncover new SAR trends and identify compounds with superior activity.

The continued investigation into the SAR of this compound analogs holds the key to unlocking the full therapeutic potential of this promising class of sodium channel blockers. Through a combination of innovative medicinal chemistry, rigorous biological evaluation, and a deep understanding of the underlying disease pathology, the scientific community is poised to develop safer and more effective treatments for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

References

Methodological & Application

Application Notes and Protocols for Testing Vormatrigine Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vormatrigine (PRAX-628) is a next-generation, orally active, small-molecule inhibitor of voltage-gated sodium channels (NaV). It demonstrates significant potential in the treatment of focal and generalized epilepsy.[1] this compound's mechanism of action involves the selective inhibition of NaV channels in the hyperexcitable state, a key characteristic of neuronal activity during seizures.[1][2][3][4][5][6][7][8][9][10][11][12][13] Preclinical and clinical data have highlighted its differentiated profile, including high potency and activity-dependence, suggesting it may offer advantages over current standard-of-care anti-seizure medications.[14]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound. The described methods include automated patch-clamp electrophysiology for detailed characterization of state-dependent channel inhibition and a fluorescence-based membrane potential assay for higher-throughput screening.

Signaling Pathway of this compound Action

This compound's primary target is the voltage-gated sodium channel, a key component in the generation and propagation of action potentials in neurons. During a seizure, neurons exhibit high-frequency firing, leading to an accumulation of NaV channels in the inactivated state. This compound preferentially binds to and stabilizes this inactivated state, preventing the channels from returning to the resting state and thereby reducing the number of available channels to generate subsequent action potentials. This state-dependent inhibition is crucial for its selective action on hyperexcitable neurons while sparing normal neuronal activity.

Vormatrigine_Signaling_Pathway cluster_neuron Neuron Action_Potential Action Potential Propagation NaV_Channel Voltage-Gated Sodium Channel (NaV) Action_Potential->NaV_Channel Depolarization Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Inhibition Stabilization of Inactivated State Inactivated->Inhibition This compound This compound This compound->Inactivated Inhibition->Resting Block of Channel Recovery

This compound's mechanism of action on NaV channels.

Data Presentation

The following table summarizes the in vitro efficacy of this compound on mouse NaV1.6 channels, a key sodium channel subtype implicated in epilepsy. This data was presented at the American Epilepsy Society (AES) Annual Meeting in 2024.[14]

Channel SubtypeConditionParameterThis compound (PRAX-628) IC50 (nM)
mNaV1.6Tonic Block (TB)Peak INa179 (1.1)
mNaV1.6Use-Dependent Block (UDB)Peak INa1.8 (1.0)
mNaV1.6Voltage-Dependent Block (VDB)Peak INa1.6 (1.4)
mNaV1.6Persistent CurrentPersistent INa1.6 (1.4)
Data presented as IC50 (nM) with the Hill slope in parenthesis.

Experimental Protocols

Automated Patch-Clamp Electrophysiology for Assessing State-Dependent Inhibition

This protocol is designed to characterize the inhibitory effects of this compound on specific NaV channel subtypes expressed in a heterologous system (e.g., HEK293 or CHO cells).

Experimental Workflow:

Patch_Clamp_Workflow Cell_Culture Cell Culture (HEK293 cells expressing hNaV1.x) Cell_Harvesting Cell Harvesting and Preparation Cell_Culture->Cell_Harvesting APC_System Automated Patch-Clamp System Setup Cell_Harvesting->APC_System Data_Acquisition Data Acquisition (Voltage Protocols) APC_System->Data_Acquisition Compound_Prep This compound Serial Dilution Compound_Prep->Data_Acquisition Tonic_Block Tonic Block Protocol (Low frequency stimulation) Data_Acquisition->Tonic_Block UDB_Protocol Use-Dependent Block Protocol (High frequency stimulation) Data_Acquisition->UDB_Protocol VDB_Protocol Voltage-Dependent Block Protocol (Varying holding potentials) Data_Acquisition->VDB_Protocol Data_Analysis Data Analysis (IC50 determination) Tonic_Block->Data_Analysis UDB_Protocol->Data_Analysis VDB_Protocol->Data_Analysis

Workflow for automated patch-clamp experiments.

Materials:

  • HEK293 or CHO cells stably expressing the human NaV channel subtype of interest (e.g., NaV1.1, NaV1.2, NaV1.6).

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and selection agent.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Automated patch-clamp system and corresponding consumables.

Procedure:

  • Cell Culture: Culture the cells under standard conditions (37°C, 5% CO2). Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • Cell Preparation: On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the external solution at a concentration of 1-2 x 106 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in the external solution to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Automated Patch-Clamp:

    • Prime the automated patch-clamp system with external and internal solutions.

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated process of cell capture, sealing, and whole-cell configuration.

  • Voltage Protocols:

    • Tonic Block: Hold the cells at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. After establishing a stable baseline, perfuse with increasing concentrations of this compound and measure the reduction in peak current.

    • Use-Dependent Block: Hold the cells at a hyperpolarized potential (e.g., -120 mV). Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at a high frequency (e.g., 10 Hz) in the presence of this compound. Measure the progressive reduction in peak current during the pulse train.

    • Voltage-Dependent Block (Inactivated State): Hold the cells at various depolarized potentials (e.g., from -120 mV to -60 mV) to induce different levels of steady-state inactivation. Apply a test pulse (e.g., to -10 mV) to measure the current from the available channels. Determine the IC50 of this compound at each holding potential.

  • Data Analysis: Analyze the recorded currents to determine the percentage of inhibition for each this compound concentration. Fit the concentration-response data to a Hill equation to calculate the IC50 value for each condition.

Fluorescence-Based Membrane Potential Assay

This assay is a higher-throughput method to screen for this compound's inhibitory activity on NaV channels. It uses a fluorescent dye that is sensitive to changes in membrane potential.

Assay Principle:

M_Potential_Assay cluster_well Microplate Well Cells Cells expressing NaV channels + Membrane Potential Dye Vormatrigine_Add Add this compound Activator_Add Add NaV Channel Activator (e.g., Veratridine) Vormatrigine_Add->Activator_Add Depolarization Na+ Influx & Membrane Depolarization Activator_Add->Depolarization Fluorescence_Change Change in Fluorescence Depolarization->Fluorescence_Change Reader Fluorescence Plate Reader Fluorescence_Change->Reader

Principle of the fluorescence-based membrane potential assay.

Materials:

  • HEK293 or CHO cells stably expressing the NaV channel of interest.

  • Black, clear-bottom 96- or 384-well microplates.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Membrane potential-sensitive fluorescent dye kit.

  • NaV channel activator (e.g., Veratridine or Deltamethrin).

  • This compound stock solution.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include vehicle and no-compound controls. Incubate for 10-20 minutes at room temperature.

  • Signal Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the NaV channel activator into the wells while simultaneously recording the fluorescence signal kinetically. The activator will cause Na+ influx and membrane depolarization, leading to a change in fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the activator for each well.

    • Determine the percentage of inhibition of the fluorescence signal by this compound at each concentration.

    • Plot the concentration-response curve and calculate the IC50 value.

Conclusion

The provided application notes and protocols offer a framework for the robust evaluation of this compound's efficacy in cell-based assays. The automated patch-clamp method allows for a detailed biophysical characterization of its state-dependent inhibition of specific NaV channel subtypes, which is critical for understanding its mechanism of action. The fluorescence-based membrane potential assay provides a higher-throughput alternative for screening and initial characterization of this compound's inhibitory activity. Together, these assays are valuable tools for researchers in the field of epilepsy drug discovery and development.

References

Vormatrigine Administration in Preclinical Epilepsy Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and efficacy of Vormatrigine (PRAX-628), a next-generation sodium channel modulator, in established rodent models of epilepsy. The following protocols and data have been compiled from publicly available preclinical study information.

Mechanism of Action

This compound is a functionally selective small molecule that targets the hyperexcitable state of voltage-gated sodium channels (NaV) in the brain.[1][2][3] Its mechanism involves the preferential inhibition of the persistent sodium current (INa), a key driver of neuronal hyperexcitability and seizure activity in various forms of epilepsy.[4][5][6] Unlike broader-acting sodium channel blockers, this compound's state-dependent binding allows it to selectively modulate channels in a pathological state, potentially offering a wider therapeutic window and improved tolerability.[7][8]

Proposed Signaling Pathway of this compound

Vormatrigine_Mechanism_of_Action cluster_Neuron Presynaptic Neuron AP Action Potential Propagation NaV_resting NaV Channel (Resting State) AP->NaV_resting Depolarization NaV_open NaV Channel (Open State) NaV_resting->NaV_open NaV_inactivated NaV Channel (Inactivated State) NaV_open->NaV_inactivated NaV_persistent Persistent Na+ Current (Hyperexcitable) NaV_open->NaV_persistent NaV_inactivated->NaV_resting Repolarization Neurotransmitter_release Excessive Neurotransmitter Release NaV_persistent->Neurotransmitter_release Leads to This compound This compound This compound->NaV_persistent Preferential Inhibition Neurotransmitter_release->AP Feedback Loop

Caption: this compound's preferential inhibition of persistent sodium currents.

Quantitative Data Summary

The following tables summarize the efficacy and tolerability of this compound in various preclinical models.

Table 1: Anticonvulsant Efficacy of this compound in Acute Seizure Models

Preclinical ModelAnimal StrainEndpointED₅₀ (mg/kg, p.o.)
Audiogenic SeizureDBA/2J MiceProtection from tonic hindlimb extension0.55[8]
Maximal Electroshock (MES)CD-1 MiceProtection from tonic hindlimb extension0.42[8]
6-Hz Psychomotor SeizureCD-1 MiceProtection from psychomotor seizures1.9[8]

Table 2: this compound Tolerability and Protective Index

TestAnimal StrainEndpointTD₅₀ (mg/kg, p.o.)Protective Index (PI = TD₅₀/ED₅₀)
RotarodCD-1 MiceMotor Impairment7.9MES PI: 18.8
Audiogenic PI: 14.4
6-Hz PI: 4.2

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

General Administration Protocol

For all described models, this compound was administered via oral gavage (p.o.) 30 minutes prior to the initiation of the respective seizure induction or behavioral test.

Vehicle: While the specific vehicle composition for this compound preclinical studies is not publicly disclosed, a common vehicle for oral gavage in mice is an aqueous solution of 0.5% methylcellulose (B11928114) or carboxymethylcellulose, sometimes with a small percentage of a surfactant like Tween 80 to aid in suspension.

Experimental Workflow: Anticonvulsant Screening

Anticonvulsant_Screening_Workflow Animal_Acclimation Animal Acclimation Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping Dosing This compound/Vehicle Administration (p.o.) Grouping->Dosing Pre_treatment 30-minute Pre-treatment Period Dosing->Pre_treatment Seizure_Induction Seizure Induction Pre_treatment->Seizure_Induction Observation Observation of Seizure Endpoint Seizure_Induction->Observation Data_Analysis Data Analysis (ED₅₀ Calculation) Observation->Data_Analysis

Caption: General workflow for preclinical anticonvulsant screening.

Audiogenic Seizure Model

Objective: To assess the efficacy of this compound against sound-induced reflex seizures.

Materials:

  • Animals: Male and female juvenile DBA/2J mice.

  • Apparatus: A sound-attenuating chamber equipped with a bell or speaker capable of producing a 110 dB white noise stimulus.

  • Test Substance: this compound suspended in an appropriate vehicle.

Protocol:

  • Administer this compound or vehicle via oral gavage.

  • After a 30-minute pre-treatment period, place the mouse individually into the sound-attenuating chamber.

  • Expose the mouse to a 110 dB white noise stimulus for 60 seconds.

  • Observe the mouse for the occurrence of wild running, clonic seizures, and tonic hindlimb extension.

  • The primary endpoint is the absence of the tonic hindlimb extension phase, indicating protection.

Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the ability of this compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Animals: Adult male CD-1 mice.

  • Apparatus: An electroconvulsive shock device with corneal electrodes.

  • Test Substance: this compound suspended in an appropriate vehicle.

  • Electrode Solution: 0.9% saline.

Protocol:

  • Administer this compound or vehicle via oral gavage.

  • After a 30-minute pre-treatment period, apply a drop of saline to the corneal electrodes.

  • Gently restrain the mouse and place the corneal electrodes on its eyes.

  • Deliver an electrical stimulus of 50 mA at 50 Hz for a duration of 0.8 seconds with a 10ms square pulse width.

  • Immediately after the stimulus, observe the mouse for the presence or absence of tonic hindlimb extension.

  • The abolition of the tonic hindlimb extension phase is considered the endpoint for protection.

6-Hz Psychomotor Seizure Model

Objective: To assess the efficacy of this compound in a model of therapy-resistant partial seizures.

Materials:

  • Animals: Adult male CD-1 mice.

  • Apparatus: An electroconvulsive shock device with corneal electrodes.

  • Test Substance: this compound suspended in an appropriate vehicle.

  • Electrode Solution: 0.9% saline.

Protocol:

  • Administer this compound or vehicle via oral gavage.

  • After a 30-minute pre-treatment period, apply a drop of saline to the corneal electrodes.

  • Gently restrain the mouse and place the corneal electrodes on its eyes.

  • Deliver an electrical stimulus of 32 mA at 6 Hz for a duration of 3 seconds with a 0.2ms rectangular pulse width.

  • Observe the mouse for psychomotor seizure activity, characterized by stun/immobility, forelimb clonus, Straub tail, and lateral head movements.

  • The absence of these psychomotor seizure behaviors is the endpoint for protection.

Rotarod Test for Motor Impairment

Objective: To evaluate the potential motor side effects of this compound.

Materials:

  • Animals: Adult male CD-1 mice.

  • Apparatus: A rotarod apparatus with a rotating rod.

  • Test Substance: this compound suspended in an appropriate vehicle.

Protocol:

  • Administer this compound or vehicle via oral gavage.

  • After a 30-minute pre-treatment period, place the mouse on the rotating rod of the rotarod apparatus.

  • The rod rotates at a constant speed of 15 rpm.

  • Measure the latency for the mouse to fall off the rod.

  • A cut-off time of 180 seconds is typically used.

  • A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Logical Relationship of Preclinical Tests

Preclinical_Test_Relationship This compound This compound Efficacy_Tests Anticonvulsant Efficacy This compound->Efficacy_Tests Tolerability_Test Motor Tolerability This compound->Tolerability_Test MES MES Model Efficacy_Tests->MES Audiogenic Audiogenic Model Efficacy_Tests->Audiogenic SixHz 6-Hz Model Efficacy_Tests->SixHz Protective_Index Protective Index (PI) (Tolerability / Efficacy) Efficacy_Tests->Protective_Index Rotarod Rotarod Test Tolerability_Test->Rotarod Tolerability_Test->Protective_Index

Caption: Interrelationship of efficacy and tolerability testing.

References

Preparation of Vormatrigine for Oral Gavage in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the preparation of Vormatrigine for oral gavage administration in mice. This compound is an orally active, selective sodium channel modulator under investigation for the treatment of epilepsy.[1] Preclinical studies in mice have utilized oral gavage for its administration at doses ranging from 0.3 to 20 mg/kg.[2]

Due to the limited public information on the specific vehicle used in these preclinical studies, this guide provides a robust, generalized protocol based on standard formulation techniques for water-insoluble compounds. Researchers should perform initial solubility and stability tests to ensure the chosen vehicle is appropriate for their specific experimental needs.

This compound Profile

PropertyValueSource
Molecular Formula C₁₆H₁₂F₆N₄O₂[3]
Molecular Weight 406.28 g/mol [1][3]
Known Solubility 175 mg/mL in DMSO[1]
Administration Route Oral Gavage[2]
Reported Mouse Doses 0.3 - 20 mg/kg[2]

Recommended Vehicle for Oral Gavage

For water-insoluble compounds like this compound, a suspension in an aqueous vehicle is a common and effective method for oral gavage. A widely used and well-tolerated vehicle in mice is a combination of methylcellulose (B11928114) and Tween 80.

Vehicle ComponentConcentration (w/v)Purpose
Methylcellulose (MC) 0.5%Suspending agent to ensure uniform particle distribution.
Tween 80 (Polysorbate 80) 0.2%Surfactant to wet the compound and improve suspension stability.
Purified Water (e.g., Milli-Q) q.s. to 100%Solvent

Experimental Protocols

Protocol 1: Preparation of 0.5% Methylcellulose with 0.2% Tween 80 Vehicle

This protocol describes the preparation of the suspending vehicle.

Materials:

  • Methylcellulose (viscosity 400 cP)

  • Tween 80

  • Purified water

  • Hot plate/stirrer

  • Magnetic stir bar

  • Beakers

  • Graduated cylinders

Procedure:

  • Heat approximately one-third of the final required volume of purified water to 60-80°C.

  • While stirring the heated water, slowly add the 0.5% (w/v) of methylcellulose powder.

  • Continue stirring until the powder is fully dispersed, which will result in a milky suspension.

  • Remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice to rapidly cool the solution.

  • Continue stirring in a cold bath (e.g., on ice) until the solution becomes clear. This may take several hours or can be left overnight at 4°C.

  • Once the methylcellulose solution is clear, add 0.2% (v/v) of Tween 80.

  • Stir until the Tween 80 is completely dissolved and the solution is homogenous.

Protocol 2: Preparation of this compound Suspension

This protocol details the steps to prepare the final this compound suspension for oral gavage.

Materials:

  • This compound powder

  • Prepared 0.5% Methylcellulose with 0.2% Tween 80 vehicle

  • Mortar and pestle (optional, for particle size reduction)

  • Spatula

  • Analytical balance

  • Stirring plate and stir bar or vortex mixer

  • Appropriate tubes for storage

Procedure:

  • Calculate the required amount of this compound and vehicle. This will depend on the desired final concentration and the number of animals to be dosed. For example, to prepare a 1 mg/mL solution for a 10 mL/kg dosing volume in a 20g mouse (0.2 mL dose), you would need 0.2 mg of this compound per mouse.

  • Weigh the this compound powder accurately using an analytical balance.

  • Reduce particle size (optional but recommended): If the this compound powder is crystalline or clumpy, gently triturate it in a mortar and pestle to a fine, uniform powder. This will aid in creating a more stable suspension.

  • Wetting the powder: In a suitable container, add a small amount of the prepared vehicle to the this compound powder to create a paste. Mix thoroughly with a spatula to ensure all the powder is wetted.

  • Add the remaining vehicle: Gradually add the rest of the calculated volume of the vehicle to the paste while continuously stirring or vortexing.

  • Homogenize the suspension: Stir or vortex the mixture for at least 15-30 minutes to ensure a uniform suspension. Visually inspect for any clumps of powder.

  • Storage and Use: It is recommended to prepare the suspension fresh daily. If storage is necessary, it should be kept at 4°C and the stability of the suspension should be validated. Before each administration, the suspension must be thoroughly vortexed to ensure uniform distribution of this compound.

Diagrams

G cluster_0 Vehicle Preparation cluster_1 This compound Suspension Preparation Heat Water (1/3 vol) Heat Water (1/3 vol) Add Methylcellulose Add Methylcellulose Heat Water (1/3 vol)->Add Methylcellulose 60-80°C Cool Solution Cool Solution Add Methylcellulose->Cool Solution Add Cold Water (2/3 vol) Add Cold Water (2/3 vol) Cool Solution->Add Cold Water (2/3 vol) Stir until Clear Stir until Clear Add Cold Water (2/3 vol)->Stir until Clear 4°C Add Tween 80 Add Tween 80 Stir until Clear->Add Tween 80 Final Vehicle Final Vehicle Add Tween 80->Final Vehicle Create Paste Create Paste Final Vehicle->Create Paste Small volume Add Remaining Vehicle Add Remaining Vehicle Final Vehicle->Add Remaining Vehicle Weigh this compound Weigh this compound Weigh this compound->Create Paste Create Paste->Add Remaining Vehicle Homogenize Homogenize Add Remaining Vehicle->Homogenize Ready for Gavage Ready for Gavage Homogenize->Ready for Gavage Administer to Mouse Administer to Mouse Ready for Gavage->Administer to Mouse

Caption: Workflow for this compound oral gavage preparation.

G This compound This compound Poor Aqueous Solubility Poor Aqueous Solubility This compound->Poor Aqueous Solubility Suspension Formulation Suspension Formulation Poor Aqueous Solubility->Suspension Formulation Necessitates Oral Gavage in Mice Oral Gavage in Mice Methylcellulose (Suspending Agent) Methylcellulose (Suspending Agent) Suspension Formulation->Methylcellulose (Suspending Agent) Requires Tween 80 (Wetting Agent) Tween 80 (Wetting Agent) Suspension Formulation->Tween 80 (Wetting Agent) Requires Homogenous Dosing Homogenous Dosing Methylcellulose (Suspending Agent)->Homogenous Dosing Tween 80 (Wetting Agent)->Homogenous Dosing Homogenous Dosing->Oral Gavage in Mice

Caption: Logical relationship for this compound formulation.

References

Vormatrigine in High-Throughput Screening: Application Notes and Protocols for Novel Anticonvulsant Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vormatrigine is an investigational, next-generation, orally administered small molecule that functions as a voltage-gated sodium channel (Nav) inhibitor.[1][2] It exhibits functional selectivity by preferentially targeting the hyperexcitable state of these channels, which is a key mechanism in the pathophysiology of epilepsy.[3][4][5] Preclinical and clinical studies have demonstrated its potential as a potent anti-seizure medication.[6][7] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays designed to identify novel modulators of voltage-gated sodium channels. The protocols outlined below are adapted from established methodologies for screening sodium channel blockers and can be tailored for various HTS platforms.[8][9]

Introduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a range of neurological disorders, most notably epilepsy.[8] this compound represents a promising therapeutic agent due to its selective inhibition of overactive Nav channels.[10] This selectivity suggests a potential for a wider therapeutic window and improved tolerability compared to non-selective sodium channel blockers.[7][11]

The use of this compound as a reference compound in HTS assays can aid in the discovery of new chemical entities with similar or improved pharmacological profiles. The following protocols describe two common HTS methodologies: a fluorescence-based membrane potential assay and an automated electrophysiology assay.

Mechanism of Action and Signaling Pathway

This compound acts as a state-dependent blocker of voltage-gated sodium channels, with a preference for the inactivated state of the channel.[1][12] In normal physiological conditions, Nav channels cycle between resting, open, and inactivated states to control the flow of sodium ions and, consequently, neuronal excitability. During the high-frequency neuronal firing characteristic of epileptic seizures, Nav channels spend more time in the open and inactivated states. By selectively binding to the hyperexcitable (inactivated) state, this compound effectively reduces the number of channels available to propagate further action potentials, thereby dampening excessive neuronal firing without significantly affecting normal neurotransmission.[3]

Vormatrigine_Signaling_Pathway cluster_membrane Cell Membrane cluster_states Channel States Nav_channel Voltage-Gated Sodium Channel (Nav) Resting Resting Open Open Resting->Open Opens Inactivated Inactivated (Hyperexcitable) Open->Inactivated Inactivates Action_Potential Action Potential Propagation Open->Action_Potential Initiates Inactivated->Resting Recovers Inactivated->Action_Potential Inhibits Propagation Depolarization Neuronal Depolarization Depolarization->Resting Activates Seizure_Activity Reduced Seizure Activity Action_Potential->Seizure_Activity Reduces This compound This compound This compound->Inactivated Binds & Stabilizes

This compound's Mechanism of Action on Nav Channels.

Data Presentation

Preclinical Efficacy of this compound in Seizure Models
ModelParameterThis compound ED50
Maximal Electroshock Seizure (MES)Protection from tonic hindlimb extension0.42 mg/kg
Audiogenic SeizureProtection from tonic hindlimb extension0.55 mg/kg
6-Hz Psychomotor SeizureReduction in seizure incidence1.9 mg/kg
Data sourced from preclinical studies.[6]
Clinical Efficacy of this compound in Focal Onset Seizures (Phase 2 RADIANT Study)
ParameterResult
Median Reduction in Seizure Frequency (8 weeks)56.3%
Patients with 100% Seizure Reduction (last 28 days)~22%
Patients with ≥50% Response in First Week>54%
Data from the RADIANT open-label Phase 2 study.[5][13]

Experimental Protocols

Fluorescence-Based Membrane Potential HTS Assay

This assay provides a high-throughput method to identify compounds that block sodium channels by measuring changes in cell membrane potential.

Materials:

  • HEK-293 or CHO cells stably expressing a human Nav subtype of interest (e.g., Nav1.1, Nav1.7)

  • FLIPR® Membrane Potential Assay Kit (or equivalent)

  • Veratridine (B1662332) (sodium channel activator)

  • This compound (reference compound)

  • Test compounds

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating:

    • Seed cells into 384-well plates at a density that will form a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.[8]

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.[8]

  • Compound Addition:

    • Prepare serial dilutions of this compound, test compounds, and controls (e.g., DMSO for negative control) in Assay Buffer.

    • Transfer the compound solutions to the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Signal Generation and Detection:

    • Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR®).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of veratridine to all wells to activate the sodium channels.

    • Immediately begin kinetic fluorescence readings for 2-5 minutes.[9]

  • Data Analysis:

    • The inhibition of the veratridine-induced depolarization by a test compound is indicative of sodium channel blockade.[8]

    • Calculate the percentage of inhibition for each compound concentration relative to controls.

    • Generate concentration-response curves and determine IC50 values.

HTS_Workflow Start Start Cell_Plating Seed Nav-expressing cells in 384-well plates Start->Cell_Plating Incubate1 Incubate Overnight Cell_Plating->Incubate1 Dye_Loading Load cells with membrane potential dye Incubate1->Dye_Loading Incubate2 Incubate 30-60 min Dye_Loading->Incubate2 Compound_Addition Add this compound (control) & Test Compounds Incubate2->Compound_Addition FLIPR Read baseline fluorescence (FLIPR) Compound_Addition->FLIPR Veratridine_Addition Add Veratridine (Nav Activator) FLIPR->Veratridine_Addition Kinetic_Read Kinetic fluorescence reading Veratridine_Addition->Kinetic_Read Data_Analysis Analyze data, calculate % inhibition, determine IC50 values Kinetic_Read->Data_Analysis End End Data_Analysis->End

Fluorescence-Based HTS Assay Workflow.
Automated Electrophysiology HTS Assay

This method provides more detailed information on the electrophysiological properties of compound-channel interactions.

Materials:

  • Automated patch-clamp system (e.g., QPatch, IonWorks, SyncroPatch)

  • Cells stably expressing the Nav subtype of interest

  • Appropriate intracellular and extracellular solutions for the patch-clamp system

  • This compound (reference compound)

  • Test compounds

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate density.

    • On the day of the experiment, prepare a single-cell suspension using a suitable enzymatic detachment protocol.

    • Wash and resuspend the cells in the appropriate extracellular solution for the automated patch-clamp system.[8]

  • System Setup and Execution:

    • Prime the automated patch-clamp system with intracellular and extracellular solutions.

    • Load the cell suspension and compound plates.

    • Initiate the automated patch-clamp run. The system will perform cell capture, sealing, whole-cell formation, and electrophysiological recordings.[9]

  • Voltage Protocol:

    • Apply a voltage protocol designed to assess state-dependent block. This typically involves holding the cell at a hyperpolarized potential, followed by a depolarizing pulse to inactivate the channels, and then a test pulse to measure the current.

  • Compound Application and Recording:

    • Apply different concentrations of this compound or test compounds and record the sodium current in response to the voltage protocol.

  • Data Analysis:

    • Measure the current amplitudes and other relevant parameters.

    • Calculate the percentage of inhibition for each compound concentration.

    • Generate concentration-response curves to determine IC50 values for both resting and inactivated states to assess state-dependence.

Conclusion

This compound serves as a valuable tool for the discovery and characterization of novel voltage-gated sodium channel modulators. Its state-selective mechanism of action provides a benchmark for identifying compounds with potentially improved efficacy and safety profiles for the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The HTS protocols described here offer robust platforms for screening large compound libraries and advancing the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Vormatrigine Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Vormatrigine is a real investigational drug developed by Praxis Precision Medicines.[1][2] However, as of late 2025, detailed information regarding its aqueous stability, degradation pathways, and specific formulation protocols are not publicly available. The following technical support guide has been created for research professionals and is based on established principles of small molecule drug stability and forced degradation studies.[3][4][5] The data, protocols, and troubleshooting scenarios presented are hypothetical and intended to serve as a practical example for researchers working with similar small molecule compounds.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when preparing and handling aqueous solutions of this compound.

Question/Issue Possible Cause Recommended Action
My this compound solution appears cloudy or has precipitated after preparation. Poor Solubility/Supersaturation: The concentration may exceed the solubility limit in the chosen aqueous buffer. pH Shift: The pH of the final solution may have shifted into a range where this compound is less soluble.1. Ensure the pH of your buffer is within the optimal range (see FAQ section). 2. Consider using a co-solvent system (e.g., with a small percentage of DMSO or ethanol) if compatible with your experimental design. Always perform a vehicle control. 3. Gently warm the solution (e.g., to 37°C) to aid dissolution, but be mindful of potential temperature-induced degradation (see Table 1).
The solution has developed a yellow tint after a short period. Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing agents in the buffer can cause degradation, leading to colored byproducts. Photodegradation: Exposure to ambient or UV light can induce degradation.[5]1. Prepare solutions fresh whenever possible. 2. Use de-gassed buffers to minimize dissolved oxygen. 3. Protect the solution from light by using amber vials or covering containers with aluminum foil.[6] 4. Store stock solutions at recommended low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.[6]
I am observing a loss of potency or inconsistent results in my cell-based assays. Hydrolytic Degradation: this compound may be susceptible to hydrolysis, especially at non-optimal pH values. This is a common degradation pathway for small molecules.[3] Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or plates, reducing the effective concentration.1. Refer to the pH-stability profile (Table 2) and ensure your experimental media is buffered to a pH where this compound is most stable. 2. Prepare fresh dilutions from a concentrated stock solution immediately before use. 3. Consider using low-adsorption plasticware or glass vials for storage and handling.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    • A1: For initial stock solutions, DMSO is recommended. Subsequently, these can be diluted into aqueous buffers suitable for your experiment. Ensure the final concentration of DMSO is minimal and does not affect your experimental system.

  • Q2: How should I store aqueous solutions of this compound?

    • A2: For short-term storage (up to 24 hours), store aqueous solutions at 2-8°C, protected from light. For long-term storage, it is advisable to store aliquots of the concentrated stock solution (in DMSO) at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[6]

  • Q3: At what pH is this compound most stable in aqueous solutions?

    • A3: Based on hypothetical forced degradation studies, this compound shows optimal stability in a slightly acidic to neutral pH range (pH 4.5-7.0). It exhibits accelerated degradation under strongly acidic or alkaline conditions (see Table 2).

  • Q4: Is this compound sensitive to light?

    • A4: Yes, this compound is hypothetically susceptible to photodegradation. It is recommended to handle solutions in a dark environment and store them in light-protecting containers (e.g., amber vials).

Quantitative Stability Data (Hypothetical)

The following tables summarize the hypothetical stability of this compound under various stress conditions, as would be determined during forced degradation studies.[4][7]

Table 1: Effect of Temperature and Light on this compound Stability in pH 7.0 Buffer

ConditionDuration (hours)% Degradation
25°C (Ambient Light)248.5%
25°C (Protected from Light)242.1%
40°C (Protected from Light)2412.3%
4°C (Protected from Light)24<1.0%

Table 2: Effect of pH on this compound Stability (Hydrolysis)

Condition (40°C)Duration (hours)% Degradation
0.1 M HCl (pH ~1)825.4%
pH 4.5 Buffer83.2%
pH 7.0 Buffer85.8%
0.1 M NaOH (pH ~13)831.7%

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid/Base Hydrolysis

This protocol is a standard method to investigate the susceptibility of a drug substance to acid and base-mediated hydrolysis.[4]

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 1:1).

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at the same time points.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.

Protocol 2: Photostability Testing

This protocol assesses the degradation of this compound upon exposure to light, following ICH Q1B guidelines.

  • Sample Preparation: Prepare two sets of this compound solutions (e.g., 0.1 mg/mL in a pH 7.0 buffer).

  • Exposure:

    • Place one set of samples in a photostability chamber, exposing them to a light source that provides both cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

    • Wrap the second set of samples (the "dark control") in aluminum foil and place them in the same chamber to exclude light but maintain the same temperature.

  • Analysis: After the exposure period, analyze samples from both the exposed and dark control groups by HPLC to quantify the extent of photodegradation.

Visualizations

Signaling Pathway

This compound is a sodium channel blocker that targets the hyperexcitable state of voltage-gated sodium channels (NaV) in the brain.[8][9][10] This helps to reduce the excessive neuronal firing that characterizes seizures.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ActionPotential Action Potential Arrives NaV_channel Voltage-Gated Na+ Channel (NaV) ActionPotential->NaV_channel Opens Influx Na+ Influx NaV_channel->Influx This compound This compound This compound->NaV_channel Blocks (Hyperexcitable State) Depolarization Reduced Depolarization Influx->Depolarization Leads to Signal Reduced Excitatory Signal Depolarization->Signal

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting stability issues with this compound solutions.

G Start Instability Observed (Precipitate, Color Change, Low Potency) Check_pH Is solution pH within 4.5-7.0 range? Start->Check_pH Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Light Was solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Store in amber vials or wrap in foil Check_Light->Protect_Light No Check_Temp Was solution stored at recommended temp (2-8°C)? Check_Light->Check_Temp Yes Protect_Light->Check_Temp Store_Cold Store at 2-8°C for short term or -20°C for long term Check_Temp->Store_Cold No Prepare_Fresh Prepare fresh solution immediately before use Check_Temp->Prepare_Fresh Yes Store_Cold->Prepare_Fresh End Problem Resolved Prepare_Fresh->End G Start Prepare this compound Stock Solution Stress Apply Stress Conditions Start->Stress Hydrolysis Acid/Base Hydrolysis Stress->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) Stress->Oxidation Photo Photolytic (UV/Vis Light) Stress->Photo Thermal Thermal (Heat) Stress->Thermal Sampling Sample at Timed Intervals and Neutralize/Quench Hydrolysis->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Analysis Analyze via Stability-Indicating HPLC Method Sampling->Analysis Report Quantify Degradation & Identify Degradants Analysis->Report

References

Common adverse effects of Vormatrigine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Vormatrigine Technical Support Center

Disclaimer: this compound is a fictional investigational compound. The data, protocols, and supporting information presented here are hypothetical and curated for illustrative purposes. This guide is intended to model a typical technical support resource for researchers based on common observations in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target adverse effects of this compound observed in preclinical animal models?

In preclinical assessments involving rodent and non-rodent species, this compound has demonstrated a clear dose-dependent profile of adverse effects. The primary findings are centered on the Central Nervous System (CNS), which is consistent with its intended pharmacological activity, and secondary findings related to hepatotoxicity.

  • CNS Effects: As an antagonist of the 'NeuroReceptor-X', this compound's primary adverse effects are an extension of its pharmacology.[1] In animal models, this manifests as sedation, ataxia (impaired coordination), and tremors, particularly at higher dose levels. These effects are generally considered on-target.

  • Hepatotoxicity: Off-target effects have been identified in the liver.[2] Repeat-dose toxicology studies in beagle dogs revealed dose-dependent elevations in liver enzymes, suggesting potential drug-induced liver injury (DILI).[2][3]

Q2: Have any specific organ toxicities been identified in chronic exposure studies?

Yes, chronic daily administration of this compound for 28 days in beagle dogs, a standard non-rodent species for toxicology studies, pointed towards hepatotoxicity.[4] This was evidenced by significant elevations in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers for liver damage. Histopathological examination of liver tissues confirmed these findings.

Q3: We are observing significant convulsions in our mouse strain at a dose that was reported as non-convulsive in the initial studies. What could explain this discrepancy?

This is a critical observation that requires careful troubleshooting. Several factors could be at play:

  • Species/Strain Sensitivity: Different animal strains can have varying susceptibility to neurotoxic effects due to genetic differences in metabolism or receptor expression.[5] It is crucial to document the specific strain you are using.

  • Vehicle Formulation: The vehicle used to dissolve or suspend this compound can significantly impact its absorption and bioavailability. A change in vehicle from the reference protocol could lead to higher peak plasma concentrations, potentially crossing the convulsive threshold.

  • Drug-Metabolizing Enzyme Differences: The specific mouse strain you are using might have a different cytochrome P450 (CYP450) enzyme profile, leading to altered metabolism and clearance of this compound compared to the strain used in foundational safety studies.[8]

Troubleshooting Guides

Guide 1: Investigating Unexpected Hepatotoxicity Signals

If your study reveals unexpected signs of liver injury (e.g., elevated ALT/AST), the following workflow can help guide your investigation.

G cluster_investigation Investigation Path start Unexpected Elevation in Liver Enzymes (ALT/AST) confirm Confirm Finding: - Re-run samples - Check for hemolysis start->confirm is_confirmed Is the finding confirmed? confirm->is_confirmed dose_response Assess Dose-Response: - Analyze lower dose groups - Correlate with exposure data (PK) is_confirmed->dose_response Yes end_false False positive. Review sample collection/handling procedures. is_confirmed->end_false No histopath Conduct Histopathology: - Examine liver tissue for necrosis, steatosis, or inflammation dose_response->histopath mech_studies Initiate Mechanistic Studies: - Assess mitochondrial dysfunction - Measure oxidative stress markers - Evaluate reactive metabolite formation histopath->mech_studies end_monitor Monitor animals closely. Consider dose reduction or termination. mech_studies->end_monitor G This compound This compound CYP450 CYP450 Metabolism This compound->CYP450 ReactiveMetabolite Reactive Metabolite (VM-M2) CYP450->ReactiveMetabolite Mito Mitochondrial Dysfunction ReactiveMetabolite->Mito Covalent Binding GSH GSH Depletion ReactiveMetabolite->GSH ROS Increased ROS Mito->ROS Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Triggers GSH->ROS Detoxifies G cluster_0 Phase 1: General Toxicology cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Advanced Assessment ClinicalObs Daily Clinical Observations (in repeat-dose studies) Decision CNS Signs Observed? ClinicalObs->Decision FOB Functional Observational Battery (FOB) (Home cage, open field, sensory, neuromuscular) Motor Automated Motor Activity FOB->Motor EEG EEG Analysis (for seizure potential) Motor->EEG If warranted Decision->FOB Yes

References

Overcoming Vormatrigine off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Vormatrigine Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals identify and overcome potential off-target effects of this compound in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the MAPK/ERK signaling pathway, which is often dysregulated in certain cancers. Its primary therapeutic action is intended to be the inhibition of TKX-mediated cell proliferation.

Q2: We are observing higher than expected cytotoxicity in our cell-based assays, even at low concentrations of this compound. What could be the cause?

This is a common issue that can arise from this compound's known off-target activity against Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 can induce cell cycle arrest and apoptosis, leading to increased cytotoxicity that is independent of its on-target effect on TKX. We recommend performing a CDK2 inhibitor counterscreen to confirm this effect.

Q3: Our in-vivo studies show unexpected neurological side effects in animal models. Is this a known issue?

Yes, this compound has been observed to have off-target effects on the hERG potassium channel. Inhibition of the hERG channel can lead to cardiotoxicity and potential neurological effects. It is crucial to conduct electrophysiological assays to assess the impact of this compound on hERG channel activity in your specific model.

Q4: How can I differentiate between on-target TKX inhibition and off-target effects in my cellular thermal shift assay (CETSA)?

To specifically measure the engagement of this compound with its intended target, TKX, it is advisable to use a cell line that has been genetically modified to either overexpress or knock out TKX. By comparing the thermal shift in these modified cell lines to the parental cell line, you can isolate the on-target engagement.

Troubleshooting Guides

Issue 1: Confounding Results in Proliferation Assays

Symptom: You observe a significant decrease in cell viability at concentrations where TKX inhibition is expected to be minimal.

Potential Cause: Off-target inhibition of CDK2, a critical regulator of the cell cycle.

Troubleshooting Workflow:

G A Start: Unexpected Cytotoxicity Observed B Hypothesis: Off-target CDK2 inhibition A->B C Experiment: Run parallel proliferation assays B->C D Assay 1: this compound Titration C->D E Assay 2: Known Selective CDK2 Inhibitor C->E F Assay 3: this compound + Selective TKX Activator C->F G Analyze Dose-Response Curves D->G E->G F->G H Result: Similar curves for this compound & CDK2i? G->H I Conclusion: Cytotoxicity is likely CDK2-mediated H->I Yes J Conclusion: Cytotoxicity is on-target or other off-target H->J No G cluster_0 cluster_1 On-Target Pathway cluster_2 Off-Target Pathways This compound This compound TKX TKX This compound->TKX Inhibits (High Potency) CDK2 CDK2 This compound->CDK2 Inhibits (Lower Potency) hERG hERG Channel This compound->hERG Inhibits (Lower Potency) MEK MEK TKX->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation CellCycle Cell Cycle Arrest CDK2->CellCycle IonFlux Altered Ion Flux hERG->IonFlux

Vormatrigine Cell Culture Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of Vormatrigine in cell culture experiments. The following information is designed to offer a starting point for developing robust experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a next-generation, functionally selective small molecule that targets the hyperexcitable state of voltage-gated sodium channels (NaV).[1][2][3][4][5][6] By selectively inhibiting these channels in their overactive state, which is characteristic of certain disease states like epilepsy, this compound can modulate neuronal excitability.[1][4]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: As there is limited public data on in vitro cell culture concentrations of this compound, a good starting point is to perform a dose-response curve. Based on preclinical data for other sodium channel blockers and the potency of this compound, a wide range of concentrations should be tested, for example, from 1 nM to 100 µM. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is a small molecule.[2][7] Typically, small molecule drugs are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution should then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: In which cell types is this compound expected to be active?

A4: Given that this compound targets voltage-gated sodium channels, it is expected to be most active in excitable cells such as neurons. However, NaV channels are also expressed in other cell types, including cardiac muscle cells and some cancer cell lines. The activity of this compound will depend on the expression and state of NaV channels in the specific cell line being used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death or cytotoxicity This compound concentration is too high.Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration.
Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%).
No observable effect of this compound This compound concentration is too low.Increase the concentration of this compound. A wider range in the dose-response curve may be necessary.
The cell line does not express the target NaV channels or expresses them at very low levels.Verify the expression of voltage-gated sodium channels in your cell line using techniques like RT-qPCR, Western blotting, or immunofluorescence.
The experimental endpoint is not sensitive to NaV channel inhibition.Consider alternative assays that directly or indirectly measure neuronal excitability or ion flux.
Precipitate observed in culture medium This compound has low solubility in aqueous media.Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Prepare fresh dilutions from the stock solution for each experiment.
Interaction with components of the culture medium.Test the solubility of this compound in the basal medium before adding serum and other supplements.
Inconsistent results between experiments Instability of this compound in solution.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in cell density or passage number.Use cells within a consistent range of passage numbers and ensure uniform cell seeding density across experiments.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol describes how to determine a suitable concentration range for this compound in your cell line of interest by assessing its effect on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is a 10-point, 3-fold serial dilution starting from 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Workflows

Vormatrigine_Mechanism_of_Action cluster_membrane Cell Membrane NaV_inactive NaV Channel (Inactive State) NaV_active NaV Channel (Hyperexcitable State) NaV_inactive->NaV_active Depolarization NaV_active->NaV_inactive Repolarization Neuronal_Excitability Reduced Neuronal Excitability NaV_active->Neuronal_Excitability Leads to This compound This compound This compound->NaV_active Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Vormatrigine_Optimization start Start prepare_stock Prepare this compound Stock Solution start->prepare_stock seed_cells Seed Cells in Multi-well Plate prepare_stock->seed_cells dose_response Perform Dose-Response (Cell Viability Assay) seed_cells->dose_response analyze_ic50 Analyze Data to Determine IC50 dose_response->analyze_ic50 select_concentration Select Non-toxic Working Concentration analyze_ic50->select_concentration functional_assay Perform Functional Assay (e.g., Electrophysiology) select_concentration->functional_assay end End functional_assay->end

Caption: Workflow for this compound concentration optimization.

Troubleshooting_Logic rect_node rect_node start Experiment Fails high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity no_effect No Effect? high_cytotoxicity->no_effect No rect_node_1 Lower this compound Concentration Check Solvent Toxicity high_cytotoxicity->rect_node_1 Yes inconsistent_results Inconsistent Results? no_effect->inconsistent_results No rect_node_2 Increase this compound Concentration Verify Target Expression no_effect->rect_node_2 Yes rect_node_3 Prepare Fresh Reagents Standardize Cell Culture Conditions inconsistent_results->rect_node_3 Yes

Caption: Troubleshooting logic for this compound experiments.

References

Preventing Vormatrigine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Vormatrigine, with a specific focus on preventing precipitation in stock solutions.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues related to the solubility and stability of this compound in stock solutions.

Q1: My this compound powder is not fully dissolving in the solvent. What could be the problem?

A1: Several factors can contribute to incomplete dissolution of this compound:

  • Solvent Choice and Quality: this compound has limited solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use anhydrous, high-purity DMSO, as the presence of water can significantly decrease the solubility of this compound.

  • Concentration: You might be attempting to prepare a stock solution at a concentration that exceeds this compound's solubility limit in the chosen solvent.

  • Temperature: Gentle warming can aid in the dissolution of this compound. However, excessive heat should be avoided to prevent potential degradation of the compound.

  • Sonication: For high concentrations, sonication is often necessary to facilitate the complete dissolution of this compound in DMSO.[1]

Q2: I observed precipitation in my this compound stock solution after storage, especially after a freeze-thaw cycle. What should I do and how can I prevent this?

A2: Precipitation upon storage is a common issue for many small molecule inhibitors. Here’s how to address and prevent it:

  • Re-dissolving the Precipitate: Gently warm the stock solution in a water bath (e.g., at 37°C) and vortex or sonicate until the precipitate is fully dissolved. Always visually inspect the solution to ensure it is clear before use.

  • Proper Storage:

    • Temperature: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

    • Light Protection: Protect the stock solution from light.[1]

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is highly recommended to aliquot the stock solution into single-use vials.

Q3: Can I prepare this compound stock solutions in solvents other than DMSO?

A3: While DMSO is the recommended solvent, other organic solvents like ethanol (B145695) may be used, although the solubility is likely to be lower than in DMSO. If you need to use an alternative solvent, it is essential to perform a small-scale solubility test first. For aqueous buffers like PBS, the solubility of this compound is expected to be very low.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum concentration for a this compound stock solution in DMSO?

A1: this compound is soluble in DMSO at a concentration of up to 175 mg/mL (430.74 mM).[1] However, preparing solutions at such a high concentration may increase the risk of precipitation. For most applications, a stock solution of 10-50 mM is recommended.

Q2: How should I prepare my working solutions from the DMSO stock?

A2: To prepare working solutions, dilute the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media) just before use. To avoid precipitation in the aqueous medium, it is advisable to perform a serial dilution and to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.5%).

Q3: What are the known storage recommendations for this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be stored as follows:

  • At -80°C for up to 6 months.[1]

  • At -20°C for up to 1 month.[1]

  • Always protect from light.[1]

Quantitative Data Summary

ParameterValueReference
Molecular Weight 406.28 g/mol [2][3]
Molecular Formula C₁₆H₁₂F₆N₄O₂[2][3]
Solubility in DMSO 175 mg/mL (430.74 mM)[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light)[1]

Experimental Protocols

Protocol for Preparing a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 50 mM stock solution: Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 406.28 g/mol * (1000 mg / 1 g) = 20.31 mg

  • Weighing:

    • Carefully weigh out 20.31 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution:

    • Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied if necessary.

  • Visual Inspection:

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in this compound Stock Solution check_dissolution Was the compound fully dissolved initially? start->check_dissolution re_dissolve Gently warm (37°C) and sonicate the solution check_dissolution->re_dissolve No check_storage How was the stock solution stored? check_dissolution->check_storage Yes re_dissolve->check_storage improper_storage Improper Storage Conditions: - Repeated freeze-thaw cycles - Storage at > -20°C - Exposure to light check_storage->improper_storage Improperly check_solvent Was anhydrous, high-purity DMSO used? check_storage->check_solvent Properly recommend_storage Recommended Storage: - Aliquot into single-use vials - Store at -80°C or -20°C - Protect from light improper_storage->recommend_storage end_problem_solved Problem Resolved recommend_storage->end_problem_solved use_proper_solvent Use fresh, anhydrous, high-purity DMSO check_solvent->use_proper_solvent No check_solvent->end_problem_solved Yes use_proper_solvent->end_problem_solved

Caption: A step-by-step guide to troubleshooting this compound precipitation.

Vormatrigine_Signaling_Pathway This compound's Mechanism of Action in Epilepsy cluster_neuron Neuron na_channel Voltage-Gated Sodium Channel (VGSC) na_influx Na+ Influx na_channel->na_influx depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Firing depolarization->action_potential hyperexcitability Neuronal Hyperexcitability (Seizure Activity) action_potential->hyperexcitability This compound This compound inhibition Inhibition This compound->inhibition inhibition->na_channel

Caption: this compound inhibits voltage-gated sodium channels to reduce seizures.

References

Adjusting Vormatrigine dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vormatrigine (VMT), a selective V-Receptor Tyrosine Kinase (V-RTK) inhibitor. The following information is intended to help optimize experimental design and mitigate potential side effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common, dose-dependent side effects observed with this compound in preclinical models?

Based on preclinical data, the most frequently observed side effects are dose-dependent and typically manageable with appropriate dosage adjustments.[1] The primary side effects include gastrointestinal (GI) distress, dermatological reactions, and elevated liver enzymes.[2][3] Awareness of these potential toxicities can help in their prevention and prompt management.[4]

Q2: What is the mechanism of action for this compound and how does it relate to its side effect profile?

This compound is a selective inhibitor of the V-Receptor Tyrosine Kinase (V-RTK), which blocks downstream signaling through the PI3K/AKT/mTOR pathway. While this action is targeted to cancer cells overexpressing V-RTK, this signaling pathway is also present in healthy cells, such as those in the GI tract, skin, and liver.[5] Inhibition of this pathway in healthy tissues can lead to the observed side effects.[5]

Q3: At what dose levels do specific side effects become prominent?

The incidence and severity of side effects are directly correlated with the dosage of this compound. The table below summarizes findings from murine models, linking dose levels with the incidence of common adverse events and efficacy, measured as tumor growth inhibition (TGI).

Data Presentation: this compound Dose-Response and Side Effect Profile in Murine Models

Dosage (mg/kg/day)Tumor Growth Inhibition (TGI %)Incidence of GI Distress (Grade 1-2)Incidence of Skin Rash (Grade 1-2)Incidence of Elevated Liver Enzymes (>3x ULN)
1035%5%2%0%
25 (MED)60%15%10%5%
50 (MTD)85%40%25%15%
7588%75%55%45%

MED: Minimum Effective Dose; MTD: Maximum Tolerated Dose; ULN: Upper Limit of Normal.

Q4: How should I adjust the this compound dosage to mitigate side effects while maintaining efficacy?

Dose adjustment is a critical step to balance therapeutic outcomes with manageable side effects.[6] The primary strategy for managing toxicities from tyrosine kinase inhibitors is intensive supportive care, temporarily holding the dose, and if necessary, dose reduction.[4]

For example, if a research animal on a 50 mg/kg/day dose develops Grade 2 GI distress, consider reducing the dose to 40 mg/kg/day and monitoring for both symptom improvement and sustained tumor growth inhibition. It's crucial to find the lowest possible dose that provides an adequate and effective treatment to minimize side effects.[7]

Q5: Are there specific biomarkers to monitor for this compound-related toxicity?

Yes, regular monitoring is crucial. For hepatotoxicity, serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) should be checked at baseline and on a weekly basis during treatment. For potential hematological effects, a complete blood count (CBC) should be performed regularly.

Troubleshooting Guides

Managing Gastrointestinal Distress (Nausea, Diarrhea)
  • Issue: Animals exhibit signs of GI distress such as weight loss, dehydration, or changes in stool consistency.

  • Assessment:

    • Confirm that the symptoms are likely due to this compound and not other experimental variables.

    • Grade the severity of the symptoms (e.g., Grade 1: mild, transient; Grade 2: moderate, persistent).

  • Resolution Pathway:

    • Grade 1: Continue with the current dose but monitor the animals closely. Ensure adequate hydration and nutrition.

    • Grade 2: Reduce the this compound dose by 20-25%. If symptoms persist for more than 3 days, consider a brief pause in treatment (24-48 hours) before resuming at the lower dose.

    • Grade 3: Halt this compound administration immediately. Provide supportive care for dehydration and malnutrition. Once symptoms resolve to Grade 1 or less, treatment can be re-initiated at a 50% reduced dose.

Managing Dermatological Reactions (Skin Rash)
  • Issue: Development of skin rash in treated animals.

  • Assessment:

    • Characterize the rash (e.g., localized vs. widespread, severity).

    • Rule out other potential causes such as environmental factors or other compounds.

  • Resolution Pathway:

    • Grade 1 (Mild): Continue treatment and monitor. Preventive measures like moisturizing the skin can be beneficial.[4]

    • Grade 2 (Moderate): Reduce this compound dosage by 25%. Consider topical supportive care as advised by a veterinarian.

    • Grade 3 (Severe): The dose should only be changed in patients with a grade 3 rash.[4] Interrupt this compound treatment until the rash improves to Grade 1. Restart at a 50% lower dose.

Experimental Protocols

Protocol: In-Vivo Dose Escalation Study for this compound in a Murine Xenograft Model

Objective: To determine the Maximum Tolerated Dose (MTD) and assess the dose-response relationship of this compound.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) bearing tumors from a V-RTK positive human cancer cell line.

  • Cohort Formation: Randomly assign mice into cohorts of at least 5 animals per group.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg/day), based on initial toxicology data.[8]

    • Administer this compound daily via oral gavage.

    • Observe the first cohort for 7 days for any signs of toxicity.[8]

    • If no significant toxicity is observed, enroll a new cohort and escalate the dose by a predetermined increment (e.g., 100% increase for initial cohorts, narrowing to 30-50% as signs of toxicity appear).

  • Monitoring:

    • Record body weight, food/water intake, and clinical signs of toxicity daily.

    • Measure tumor volume twice a week.

    • Collect blood samples weekly for CBC and liver enzyme analysis.

  • MTD Definition: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss, Grade 3 or higher adverse events).

  • Data Analysis: Plot tumor growth inhibition and the incidence of side effects against the dose to visualize the dose-response relationship.[9]

Visualizations

Signaling Pathway of this compound Action

Vormatrigine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VRTK V-RTK PI3K PI3K VRTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->VRTK Dose_Adjustment_Workflow start Start Treatment (e.g., 50 mg/kg) monitor Monitor for Side Effects (Daily) start->monitor decision Side Effects Observed? monitor->decision grade Grade Severity (1-3) decision->grade Yes end Continue Experiment decision->end No grade1 Grade 1: Continue & Monitor grade->grade1 grade2 Grade 2: Reduce Dose by 25% grade->grade2 grade3 Grade 3: Halt Treatment grade->grade3 grade1->monitor grade2->monitor reassess Re-assess after 24-48h grade3->reassess restart Restart at 50% Dose reassess->restart restart->monitor Troubleshooting_Logic AdverseEvent Adverse Event Observed (e.g., GI Distress, Rash) Severity Assess Severity Grade 1: Mild Grade 2: Moderate Grade 3: Severe AdverseEvent->Severity Identify Action Action Plan Grade 1: Continue & Monitor Grade 2: Dose Reduction (25%) Grade 3: Halt & Re-initiate at 50% Severity->Action Determine

References

Validation & Comparative

Vormatrigine and XEN-1101: A Comparative Analysis of Efficacy in Focal Onset Seizures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of neurology, particularly those focused on epilepsy, two investigational drugs, Vormatrigine (Praxis Precision Medicines) and XEN-1101 (Xenon Pharmaceuticals), have emerged as promising next-generation therapies for focal onset seizures (FOS). This guide provides an objective comparison of their efficacy, supported by available clinical trial data, and details their distinct mechanisms of action.

Efficacy in Focal Onset Seizures: A Head-to-Head Look

Both this compound and XEN-1101 have demonstrated significant efficacy in reducing seizure frequency in patients with FOS who have not responded adequately to other anti-seizure medications. The following table summarizes the key efficacy data from their respective Phase II clinical trials.

Efficacy EndpointThis compound (RADIANT Study)XEN-1101 (X-TOLE Study)
Median Percent Reduction in Seizure Frequency 56.3%[1][2]52.8% (25 mg dose)[3]
Responder Rate (≥50% reduction in seizure frequency) ~60%54.5% (25 mg dose)[3]
Seizure Freedom (last 28 days of treatment) ~22%[1][2]Not explicitly reported in the same manner
Speed of Onset 54% of patients achieved ≥50% response in the first week[1]Statistically significant reduction in seizure frequency within the first week[4]

Mechanisms of Action: Targeting Neuronal Hyperexcitability

This compound and XEN-1101 employ distinct strategies to quell the neuronal hyperexcitability that underlies epileptic seizures.

This compound is a state-dependent sodium channel blocker.[5][6] It preferentially targets and blocks voltage-gated sodium (NaV) channels in their hyperexcitable state, which are more prevalent during the rapid, repetitive neuronal firing characteristic of a seizure.[5][7] This selective action is intended to reduce off-target effects on normal neuronal function.[5]

XEN-1101 is a potent and selective positive allosteric modulator of Kv7.2/7.3 potassium channels.[8] By opening these channels, XEN-1101 increases potassium efflux from the neuron, leading to hyperpolarization of the resting membrane potential.[9] This makes the neuron less likely to reach the threshold for firing an action potential, thereby reducing overall neuronal excitability.[9]

Experimental Protocols

This compound: The RADIANT Study (NCT06908356)

The RADIANT study was a Phase 2, open-label, single-arm, multicenter clinical trial designed to evaluate the efficacy, safety, and pharmacokinetics of this compound in adult patients with FOS or idiopathic primary generalized tonic-clonic seizures.[10][11]

  • Patient Population: The trial enrolled participants aged 18-75 years diagnosed with FOS or idiopathic PGTS.[10][11] Patients were concurrently taking at least one but no more than three other anti-seizure medications.[1]

  • Treatment Regimen: Participants received a once-daily oral dose of 30 mg of this compound for a treatment period of 8 weeks.[1][10]

  • Primary Endpoint: The primary efficacy endpoint was the median percent change in monthly (28-day) seizure frequency from the baseline observation period to the end of the 8-week treatment period.[11]

XEN-1101: The X-TOLE Study (NCT03796962)

The X-TOLE study was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter trial to assess the efficacy, safety, and tolerability of XEN-1101 as an adjunctive treatment for adults with focal epilepsy.[12][13]

  • Patient Population: The study included adult patients aged 18 to 75 years with a diagnosis of focal epilepsy for at least two years, who were being treated with a stable dose of one to three other anti-epileptic drugs.[12]

  • Treatment Regimen: Patients were randomized to receive one of three doses of XEN-1101 (10 mg, 20 mg, or 25 mg) or a placebo, administered orally once daily in the evening for an 8-week treatment period.[12][13]

  • Primary Endpoint: The primary endpoint was the median percent change from baseline in the monthly frequency of focal onset seizures.[13]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the clinical trial workflow, the following diagrams are provided.

Vormatrigine_Mechanism cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation NaV_Channel Voltage-Gated Sodium Channel (NaV) Action_Potential->NaV_Channel Depolarization Hyperexcitable_State Hyperexcitable State (During Seizure) NaV_Channel->Hyperexcitable_State Repetitive Firing This compound This compound This compound->Hyperexcitable_State Preferentially Binds Blocked_Channel Blocked NaV Channel Hyperexcitable_State->Blocked_Channel Reduced_Excitability Reduced Neuronal Excitability Blocked_Channel->Reduced_Excitability Inhibits Na+ Influx

This compound's state-dependent blockade of NaV channels.

XEN1101_Mechanism cluster_neuron Neuron Resting_Potential Resting Membrane Potential Kv7_Channel Kv7.2/7.3 Potassium Channel Resting_Potential->Kv7_Channel Maintains Open_Channel Open Kv7 Channel Kv7_Channel->Open_Channel XEN1101 XEN-1101 XEN1101->Kv7_Channel Binds and Opens Hyperpolarization Membrane Hyperpolarization Open_Channel->Hyperpolarization Increases K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Clinical_Trial_Workflow Screening Screening & Baseline (Patient Recruitment) Randomization Randomization (for placebo-controlled trials) Screening->Randomization Treatment_Period Treatment Period (8 Weeks) Randomization->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (Median % Seizure Reduction) Treatment_Period->Primary_Endpoint Follow_Up Safety Follow-Up Primary_Endpoint->Follow_Up OLE Open-Label Extension (Optional) Primary_Endpoint->OLE

References

Vormatrigine: A New Era of Precision in Sodium Channel Modulation for Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Vormatrigine's Enhanced Selectivity for Hyperexcitable Sodium Channels

For researchers and drug development professionals in the field of epilepsy, the quest for more effective and better-tolerated anti-seizure medications (ASMs) is a continuous endeavor. This compound (PRAX-628), a next-generation, functionally selective small molecule, is emerging as a promising candidate that addresses key limitations of current sodium channel blockers. This guide provides a comprehensive comparison of this compound with established ASMs, carbamazepine (B1668303) and lamotrigine (B1674446), focusing on its selective targeting of hyperexcitable sodium channels, supported by preclinical and clinical data.

Differentiating this compound: A Focus on Hyperexcitability

Voltage-gated sodium channels (Nav) are fundamental to neuronal excitability, and their dysfunction is a cornerstone of epilepsy pathophysiology. Traditional sodium channel blockers, such as carbamazepine and lamotrigine, have been mainstays in epilepsy treatment. However, their broad-spectrum inhibition of sodium channels in various states can lead to dose-limiting side effects and a narrow therapeutic window.

This compound distinguishes itself by preferentially targeting the hyperexcitable states of sodium channels, which are more prevalent in the pathological conditions of seizures.[1][2] This functional selectivity for the disease state is hypothesized to spare normal neuronal activity, potentially leading to an improved efficacy and tolerability profile.

In Vivo Efficacy: The Maximal Electroshock Seizure (MES) Model

The Maximal Electroshock Seizure (MES) test is a widely used and highly predictive preclinical model for evaluating the efficacy of ASMs against generalized tonic-clonic seizures. In this model, this compound has demonstrated unprecedented potency compared to standard-of-care ASMs.

CompoundMES ED50 (mg/kg)Protective Index (TD50/ED50)
This compound (PRAX-628) 0.42 - 0.67 [2][3]16.7 [3]
Carbamazepine3.8 - 5.4[2]5 - 6[3]
Lamotrigine3.8 - 5.4[2]5 - 6[3]

Table 1: Comparative Efficacy in the Maximal Electroshock Seizure (MES) Test. The ED50 represents the dose at which 50% of the animals are protected from seizures. The Protective Index is the ratio of the toxic dose (TD50) for motor impairment (e.g., in the rotarod test) to the effective dose (ED50), indicating the therapeutic window.

The significantly lower ED50 of this compound and its substantially larger protective index suggest a wider therapeutic window compared to carbamazepine and lamotrigine.[2][3] This implies that therapeutic doses of this compound are less likely to cause the motor side effects often associated with broader-spectrum sodium channel blockers.

In Vitro Selectivity: Targeting the Hyperexcitable State

Patch-clamp electrophysiology is a powerful technique to investigate the state-dependent inhibition of sodium channels. This compound's selectivity for the hyperexcitable state is evident from its potent inhibition of persistent and use-dependent sodium currents, which are hallmarks of neuronal hyperexcitability.

CompoundTarget/ConditionIC50 (nM)
This compound (PRAX-628) hNav1.6 Persistent Current 128 [3][4]
hNav1.6 Use-Dependent Block (UDB) 200 [3]
CarbamazepinehNav1.6 Persistent Current77,500[3]
Nav1.1, Nav1.2, Nav1.6, Nav1.8 Use-Dependent Block (100 µM)31-41.5% inhibition[5]
LamotrigineInactivated State (rat hippocampal neurons)~7,000 - 9,000[6]
Peak Nav1.5 Current (depolarized potential)28,800[7]

Table 2: Comparative In Vitro Potency and Selectivity. IC50 represents the concentration at which 50% of the channel activity is inhibited. Data for carbamazepine and lamotrigine are presented as available in the literature, which may not be a direct head-to-head comparison with this compound's testing conditions.

This compound demonstrates a significantly higher potency for the persistent sodium current in hNav1.6 channels, over 550 times more potent than carbamazepine and cenobamate.[3][4] This preferential inhibition of persistent current, which contributes to the sustained depolarization underlying seizures, is a key differentiator. Furthermore, this compound exhibits potent use-dependent block, meaning its inhibitory effect increases with the frequency of channel activation, a characteristic of neurons firing during a seizure.[3]

Isoform Selectivity: A Refined Approach

The brain expresses several isoforms of voltage-gated sodium channels, with Nav1.1, Nav1.2, and Nav1.6 being the major players in the central nervous system.[8] Emerging evidence suggests that non-selective inhibition of these isoforms may contribute to both therapeutic and adverse effects. For instance, Nav1.1 is predominantly expressed in inhibitory interneurons, and its blockade can be pro-convulsant.[9]

This compound's development has focused on selectively targeting isoforms associated with excitatory neurons, such as Nav1.2 and Nav1.6, while sparing those in inhibitory circuits.[10][11] While specific IC50 values for this compound across a full panel of Nav isoforms are not publicly available, its functional selectivity for hyperexcitable states inherently provides a layer of neuronal selectivity. In contrast, carbamazepine and lamotrigine exhibit a broader and less selective profile across different Nav isoforms.[5][12]

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

Objective: To assess the in vivo anticonvulsant activity of a compound against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Typically adult male mice or rats.

  • Drug Administration: The test compound (e.g., this compound, carbamazepine, lamotrigine) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Stimulation: After a predetermined time for drug absorption, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Patch-Clamp Electrophysiology for State-Dependent Inhibition

Objective: To determine the inhibitory potency of a compound on different functional states of voltage-gated sodium channels.

Methodology:

  • Cell Line: A stable cell line (e.g., HEK-293) expressing a specific human sodium channel isoform (e.g., hNav1.6).

  • Recording Configuration: Whole-cell patch-clamp configuration is used to record sodium currents.

  • Voltage Protocols:

    • Tonic Block (Resting State): The cell is held at a very negative membrane potential (e.g., -120 mV) where most channels are in the resting state. Short depolarizing pulses are applied at a low frequency (e.g., 0.1-0.2 Hz).

    • Inactivated State Block: The cell is held at a more depolarized potential (e.g., -80 mV to -60 mV) to induce inactivation in a fraction of the channels.

    • Use-Dependent Block: A train of depolarizing pulses at a higher frequency (e.g., 10-30 Hz) is applied to assess the accumulation of block with repetitive channel activation.

    • Persistent Current Inhibition: A long depolarizing pulse is applied to measure the non-inactivating, persistent component of the sodium current.

  • Data Analysis: The concentration-response curves for the inhibition of sodium currents under these different protocols are generated to determine the IC50 values for each state.

Visualizing the Mechanism and Workflow

Vormatrigine_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron cluster_this compound This compound Action Action Potential Action Potential Nav Channels Nav Channels Action Potential->Nav Channels activate Glutamate Release Glutamate Release Nav Channels->Glutamate Release triggers Postsynaptic Receptors Postsynaptic Receptors Glutamate Release->Postsynaptic Receptors binds to EPSP Excitatory Postsynaptic Potential Postsynaptic Receptors->EPSP Hyperexcitable Nav Hyperexcitable Nav Channels EPSP->Hyperexcitable Nav contributes to This compound This compound This compound->Hyperexcitable Nav selectively blocks Normal Nav Normal Nav Channels This compound->Normal Nav minimal effect Hyperexcitable Nav->Glutamate Release amplifies Seizure Activity Seizure Activity Hyperexcitable Nav->Seizure Activity

Caption: this compound's selective blockade of hyperexcitable sodium channels.

Experimental_Workflow cluster_InVivo In Vivo Efficacy cluster_InVitro In Vitro Selectivity MES_Test Maximal Electroshock Seizure (MES) Test ED50_Calculation Calculate ED50 MES_Test->ED50_Calculation Rotarod_Test Rotarod Test (Motor Impairment) TD50_Calculation Calculate TD50 Rotarod_Test->TD50_Calculation Protective_Index Determine Protective Index ED50_Calculation->Protective_Index TD50_Calculation->Protective_Index Comparative_Analysis Comparative_Analysis Protective_Index->Comparative_Analysis Patch_Clamp Patch-Clamp Electrophysiology (HEK-293 cells with hNav isoforms) Tonic_Block Tonic Block (Resting State) Patch_Clamp->Tonic_Block Inactivated_Block Inactivated State Block Patch_Clamp->Inactivated_Block UDB Use-Dependent Block Patch_Clamp->UDB Persistent_Current Persistent Current Inhibition Patch_Clamp->Persistent_Current IC50_Determination Determine IC50 values Tonic_Block->IC50_Determination Inactivated_Block->IC50_Determination UDB->IC50_Determination Persistent_Current->IC50_Determination IC50_Determination->Comparative_Analysis

Caption: Workflow for preclinical validation of this compound's selectivity.

Conclusion

This compound represents a significant advancement in the development of sodium channel modulators for epilepsy. Its distinct mechanism of action, characterized by potent and selective inhibition of hyperexcitable sodium channels, translates to a superior preclinical efficacy and safety profile compared to established ASMs like carbamazepine and lamotrigine. The data presented in this guide underscore this compound's potential to offer a more targeted and better-tolerated treatment option for individuals with epilepsy. Further clinical investigations are anticipated to solidify its position as a transformative therapy in the management of seizures.

References

Benchmarking Vormatrigine: A Comparative Analysis Against Next-Generation Epilepsy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epilepsy treatment is continually evolving, with a new generation of anti-seizure medications (ASMs) offering novel mechanisms of action and improved clinical profiles. This guide provides a detailed comparison of Vormatrigine, a promising investigational drug, with two next-generation ASMs, cenobamate and perampanel (B3395873). The objective is to benchmark this compound's performance based on available preclinical and clinical data, offering a valuable resource for researchers and drug development professionals.

Mechanism of Action: A Differentiated Approach

This compound is a voltage-gated sodium channel (NaV) inhibitor that preferentially targets the hyperexcitable state of these channels.[1][2][3] This selective action is designed to reduce neuronal hyperexcitability, a hallmark of epileptic seizures, with potentially greater precision and fewer off-target effects compared to broader-acting sodium channel blockers.

In contrast, cenobamate exhibits a dual mechanism of action. It is a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission, and also inhibits voltage-gated sodium channels.[4][5][6][7][8] This combined approach targets both inhibitory and excitatory pathways involved in seizure generation.

Perampanel operates through a distinct mechanism as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[9][10][11][12][13] By blocking this key glutamate (B1630785) receptor, perampanel reduces fast excitatory neurotransmission, a critical factor in seizure initiation and propagation.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from clinical trials of this compound, cenobamate, and perampanel in patients with focal-onset seizures.

Table 1: Efficacy in Focal-Onset Seizures

Drug (Study)Median Seizure Reduction≥50% Responder RateSeizure-Free Rate
This compound (RADIANT - Phase 2)56.3%[14][15]60%[14]~22% (during last 28 days of treatment)[14][15]
Cenobamate (NCT01866111 - Phase 2)36% (100mg), 55% (200mg), 55% (400mg)[16]40% (100mg), 56% (200mg), 64% (400mg) (maintenance phase)[16]4% (100mg), 11% (200mg), 21% (400mg) (maintenance phase)[16]
Perampanel (Phase 3 Pooled Data)28.6% (4mg), 33.5% (8mg)[17]Not explicitly stated in the provided search resultsNot explicitly stated in the provided search results

Table 2: Common Treatment-Emergent Adverse Events (TEAEs)

DrugCommon Adverse Events
This compound Not detailed in the provided search results.
Cenobamate Somnolence, dizziness, headache, fatigue, diplopia.[16]
Perampanel Dizziness, fatigue, headache, irritability, somnolence.[18]

Experimental Protocols

This compound: The RADIANT Study (NCT06908356)

The RADIANT study was a Phase 2, open-label, single-arm, multicenter clinical trial.[19]

  • Patient Population: The trial enrolled adults (18-75 years) with a diagnosis of focal-onset seizures (FOS) or idiopathic primary generalized tonic-clonic seizures (PGTS).[19] The initial cohort for efficacy data analysis consisted of 37 participants with FOS who had a median baseline seizure rate of 12 per month and were taking an average of 2.2 background ASMs.[14][19]

  • Treatment Regimen: Participants received 30mg of this compound daily for a duration of 8 weeks.[19] The study consisted of a screening/observation (baseline) period, a treatment period, and a follow-up period.[19]

  • Primary Outcome Measures: The study was designed to evaluate the efficacy, safety, and pharmacokinetics of this compound.[19]

Cenobamate: Pivotal Phase 2 Trial (NCT01866111)

This was a multicenter, double-blind, randomized, placebo-controlled, dose-response trial.[16][20][21][22][23]

  • Patient Population: The study included adult patients (18-70 years) with uncontrolled focal seizures despite treatment with one to three anti-epileptic drugs.[21][22][23]

  • Treatment Regimen: Following an 8-week baseline period, patients were randomized to receive once-daily oral cenobamate at doses of 100 mg, 200 mg, or 400 mg, or placebo.[21][22][23] The treatment period included a 6-week titration phase followed by a 12-week maintenance phase.[21][22][23]

  • Primary Efficacy Outcomes: The primary endpoints were the percentage change in 28-day focal seizure frequency from baseline and the responder rate (≥50% reduction in seizure frequency).[21][22][23]

Perampanel: Phase III Program

Perampanel's approval for focal-onset seizures was based on data from three pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trials (Studies 304, 305, and 306).[17][24][25]

  • Patient Population: These trials enrolled patients aged 12 years and older with refractory partial-onset seizures who were receiving one to three concomitant anti-epileptic drugs.[17][25]

  • Treatment Regimen: Following a 6-week baseline phase, patients were randomized to receive once-daily perampanel (2, 4, 8, or 12 mg/day) or placebo.[17] The treatment phase consisted of a titration period (weekly 2 mg increments) and a maintenance period.[17][25]

  • Primary Efficacy Outcomes: The primary endpoint in these studies was the median percent change in seizure frequency from baseline.[17]

Visualizing the Mechanisms of Action

To further elucidate the distinct pharmacological profiles of these ASMs, the following diagrams illustrate their primary signaling pathways.

Vormatrigine_Mechanism cluster_neuron Presynaptic Neuron NaV_hyper Hyperexcitable Voltage-Gated Sodium Channel (NaV) Action_Potential Reduced Neuronal Hyperexcitability NaV_hyper->Action_Potential NaV_normal Normal State NaV Channel This compound This compound This compound->NaV_hyper Preferentially Inhibits

Caption: this compound's preferential inhibition of hyperexcitable sodium channels.

Cenobamate_Mechanism cluster_synapse Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NaV Voltage-Gated Sodium Channel (NaV) GABA_A GABA-A Receptor Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Cenobamate Cenobamate Cenobamate->NaV Inhibits Cenobamate->GABA_A Positive Allosteric Modulation

Caption: Cenobamate's dual mechanism of action on NaV channels and GABA-A receptors.

Perampanel_Mechanism cluster_synapse Excitatory Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Excitatory_Signal Reduced Excitatory Neurotransmission AMPA_Receptor->Excitatory_Signal Perampanel Perampanel Perampanel->AMPA_Receptor Non-competitive Antagonist

Caption: Perampanel's antagonism of the AMPA receptor to reduce excitatory signaling.

References

Safety Operating Guide

Navigating the Safe Disposal of Vormatrigine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Vormatrigine, an orally active sodium channel inhibitor.

This compound: Key Properties for Disposal Consideration

While specific disposal protocols for this compound are not extensively documented, its known chemical and safety data provide a foundation for establishing a safe disposal plan.

PropertyInformationCitation
Chemical Formula C16H12F6N4O2[1][2]
CAS Number 2392951-18-5[3]
Hazard Classification Not classified as a hazardous substance or mixture according to GHS.[3]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[3][4]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[3][4]

Step-by-Step Disposal Procedure

The disposal of any chemical, including investigational compounds like this compound, must adhere to institutional, local, and federal regulations. The following procedure provides a general framework for the safe handling and disposal of this compound.

Step 1: Consult Institutional and Regulatory Guidelines

Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

Step 2: Assess the Waste Stream

Determine the nature of the this compound waste. Is it:

  • Unused, pure compound?

  • Contaminated labware (e.g., vials, pipette tips)?

  • Solutions containing this compound?

  • Returned medication from clinical research? [5]

The form of the waste will dictate the appropriate disposal pathway.

Step 3: Segregate this compound Waste

This compound waste should be segregated from other chemical waste streams to avoid unintended reactions. It should not be mixed with incompatible materials such as strong acids, alkalis, or strong oxidizing and reducing agents.[3][4]

Step 4: Package and Label the Waste

  • Use chemically resistant, sealed containers for all this compound waste.

  • Clearly label the container with the name "this compound Waste" and any other information required by your institution, such as the concentration and date.

  • For unused medications from clinical trials, ensure any patient information is removed or redacted to protect privacy.[6][7]

Step 5: Arrange for Professional Disposal

Contact your institution's EHS or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste. These professionals are equipped to handle and transport chemical waste safely and in compliance with all regulations. Disposal will likely be through incineration at a permitted facility.[5]

Alternative Disposal Considerations

For small quantities of unused this compound in a non-laboratory setting, such as returned clinical trial medication, the following options may be considered, but only after consulting with regulatory and institutional guidelines:

  • Drug Take-Back Programs: The preferred method for disposing of unused medicines is through community drug take-back programs. These programs ensure that drugs are disposed of safely and securely.[6][8]

  • Disposal in Household Trash (with precautions): If a take-back program is not available, the FDA provides guidelines for disposing of non-hazardous medicines in the household trash.[6][7]

    • Mix the this compound (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[7]

    • Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent leakage.[6][7]

    • Dispose of the sealed container in the household trash.[6]

    • Scratch out all personal information on the prescription label of the original container before disposing of it.[6][7]

It is important to note that flushing this compound down the toilet or drain is not recommended unless specifically advised by official guidelines, as this can introduce pharmaceuticals into the water supply.[9]

Experimental Protocol for Waste Characterization

While a specific disposal protocol for this compound is not published, a general experimental approach to characterize a novel compound's waste for disposal would involve:

  • Literature Review: A thorough review of the compound's known chemical and toxicological properties.

  • Compatibility Studies: Small-scale tests to confirm incompatibility with other waste materials.

  • Leachate Analysis (for landfill consideration): Although unlikely for this compound, this would involve testing the potential for the compound to leach from a solid matrix.

  • Incineration Studies: Laboratory-scale incineration to determine the composition of combustion byproducts and ensure complete destruction.

These studies would typically be conducted by specialized waste management facilities.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated consult_ehs Consult Institutional EHS & Regulatory Guidelines start->consult_ehs assess_waste Assess Waste Type (Pure, Contaminated, Solution) consult_ehs->assess_waste is_clinical_return Is it returned clinical trial medication? assess_waste->is_clinical_return take_back Utilize Drug Take-Back Program (Preferred Method) is_clinical_return->take_back Yes segregate Segregate from Incompatible Chemicals is_clinical_return->segregate No (Lab Waste) trash_disposal Follow FDA Guidelines for Household Trash Disposal (Mix with unpalatable substance) take_back->trash_disposal If Take-Back Unavailable end Disposal Complete take_back->end trash_disposal->end package Package in Labeled, Sealed Containers segregate->package professional_disposal Arrange for Professional Waste Disposal (Incineration) package->professional_disposal professional_disposal->end

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Vormatrigine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Vormatrigine in a research setting. This compound is an investigational small molecule drug for epilepsy and should be handled by trained professionals with caution.[1][2] While one supplier's Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, it is prudent to treat all investigational compounds with a high degree of care due to their biological activity and potential for unknown hazards.[3] This guide is based on established best practices for handling potent pharmaceutical compounds.

Hazard Identification and Risk Assessment

This compound is a voltage-gated sodium channel inhibitor being developed for the treatment of seizures.[1][4] Although a supplier SDS states it is not a hazardous substance, it also recommends avoiding contact with skin and eyes and preventing inhalation.[3] Due to its potent biological activity, personnel should handle this compound as a compound of unknown toxicity and potency, minimizing exposure through engineering controls and appropriate personal protective equipment.

For planning purposes, a conservative approach is recommended. The following table outlines hypothetical Occupational Exposure Limits (OELs) consistent with a potent compound. These are not established values for this compound but represent a prudent starting point for risk assessment.

MetricAssumed ValueNotes
Occupational Exposure Limit (OEL) 1-10 µg/m³ (8-hr TWA)Precautionary value for potent compounds.
Short-Term Exposure Limit (STEL) 10-30 µg/m³ (15-min TWA)Precautionary value for potent compounds.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE.[5] For all handling of this compound, the following baseline PPE is mandatory. Increased protection may be required based on the specific procedure and quantity handled.

TaskRequired PPE
Receiving/Unpacking - Nitrile Gloves (Single Pair)- Lab Coat- Safety Glasses
Weighing/Handling Solid - Double Nitrile Gloves (ASTM D6978 rated)[6]- Disposable, solid-front gown with tight cuffs- Safety Goggles- N95 or higher respirator (if not in a containment hood)[7][8]
Solution Preparation/Handling - Double Nitrile Gloves (ASTM D6978 rated)[6]- Disposable, fluid-resistant gown[5]- Safety Goggles and Face Shield (to protect against splashes)[7]
Spill Cleanup - Double Nitrile Gloves (ASTM D6978 rated)- Disposable, fluid-resistant gown- Safety Goggles and Face Shield- Chemical-cartridge respirator (for large spills or volatile solvents)[7]
Waste Disposal - Nitrile Gloves (Single or Double)- Lab Coat or Disposable Gown- Safety Glasses

Operational and Storage Plans

Engineering Controls:

  • All procedures involving open handling of solid this compound (e.g., weighing, aliquoting) must be performed in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glovebox to prevent inhalation of dust.[8][9]

  • Ensure a safety shower and eyewash station are readily accessible.[10]

Handling Procedures:

  • Preparation: Designate a specific area for handling this compound. Prepare all necessary equipment and labeled waste containers before starting work.[11]

  • Donning PPE: Put on all required PPE in the correct sequence before entering the designated handling area.[11]

  • Weighing: Use gentle scooping techniques to minimize dust generation.[11] Weigh the compound in a disposable weigh boat or directly into the receiving vessel.

  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing and aerosolization.[11] Keep containers covered when not in immediate use.

  • Doffing PPE: Remove PPE carefully in a designated area to avoid cross-contamination. Dispose of single-use PPE immediately into a designated hazardous waste container.[11]

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[11]

Storage:

  • Store this compound in a clearly labeled, sealed container.

  • The SDS for this compound recommends storing the solid at -20°C for long-term stability.[3]

  • Store in a secure, designated area with restricted access.

Spill Management and Decontamination

Immediate Actions:

  • Alert: Immediately notify all personnel in the area.

  • Evacuate: Evacuate the immediate area if the spill is large or involves a volatile solvent.

  • Secure: Restrict access to the spill area.

Cleanup Protocol:

  • PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.

  • Containment: For liquid spills, surround the area with absorbent material from a chemical spill kit.

  • Solid Spills: Gently cover the powder with dampened absorbent pads to avoid raising dust. Do not sweep dry powder.

  • Neutralization/Cleaning: Working from the outside in, carefully clean the area with an appropriate cleaning agent (e.g., soap and water, followed by 70% ethanol). Multiple cleaning cycles may be necessary.

  • Disposal: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste container for proper disposal.[11]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[12]

  • Solid Waste: Contaminated items such as gloves, gowns, weigh boats, and paper towels should be collected in a clearly labeled, sealed plastic bag or container.[11]

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not dispose of this waste down the drain.[13]

  • Sharps: Needles and other contaminated sharps must be placed in a designated sharps container.

  • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[12][14]

Visual Workflow: this compound Spill Response

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Cleanup Procedure cluster_2 Final Steps Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate & Secure Area Alert->Evacuate DonPPE Don Spill-Level PPE Evacuate->DonPPE Contain Contain Spill (Absorbents/Wet Wipes) DonPPE->Contain Clean Clean Area (Outside-In) Contain->Clean Decontaminate Decontaminate Surfaces Clean->Decontaminate Dispose Package & Label All Waste Decontaminate->Dispose DoffPPE Doff PPE Safely Dispose->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Report Report Incident Wash->Report

Caption: Procedural workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.